NSC45586
描述
属性
IUPAC Name |
sodium;5-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.Na/c1-11-8-18(17(22)10-16(11)21)26-24-13-4-2-12(3-5-13)23-25-14-6-7-19(27)15(9-14)20(28)29;/h2-10,27H,21-22H2,1H3,(H,28,29);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXCDXPWJROPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6NaO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40713364 | |
| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-44-3 | |
| Record name | NSC45586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sodium;(3Z)-3-[[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40713364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular intricacies of NSC45586: A Technical Guide to its Mechanism of Action
For Immediate Release
Shanghai, China – December 13, 2025 – In a comprehensive examination of the small molecule inhibitor NSC45586, this technical guide elucidates its core mechanism of action, providing researchers, scientists, and drug development professionals with an in-depth understanding of its molecular interactions and cellular consequences. This compound has been identified as a potent inhibitor of the PH (Pleckstrin Homology) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2), key regulators of the pro-survival Akt signaling pathway.
Core Mechanism of Action: Dual Inhibition of PHLPP1/2
This compound exerts its biological effects through a dual mechanism, primarily targeting the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1] This direct inhibition prevents the dephosphorylation of Akt at its serine 473 (Ser473) residue, a critical step for Akt activation. By maintaining Akt in its phosphorylated, active state, this compound promotes downstream signaling cascades that are crucial for cell survival and proliferation.
Furthermore, studies have revealed a secondary mechanism involving the modulation of PHLPP protein expression. Treatment with this compound has been shown to reduce the protein levels of PHLPP1, further amplifying the activation of the Akt pathway. This multifaceted approach distinguishes this compound as a robust modulator of this critical signaling node.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been characterized in both cell-free and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Conditions | Reference |
| In Vitro IC50 (PHLPP2) | 3.70 ± 0.06 μM | Cell-free enzymatic assay with purified PHLPP2 phosphatase domain. | |
| Cellular IC50 (Akt Phosphorylation) | ~70 μM | Inhibition of PHLPP-mediated Akt dephosphorylation in COS-7 cells. | [1][2] |
| Cellular IC50 (Chondrocyte Maturation) | 4 μM | Promotion of chondrocyte maturation. |
Note: While a specific in vitro IC50 for PHLPP1 has not been explicitly reported, studies indicate that the inhibitory potency of this compound against PHLPP1 and PHLPP2 is comparable, with at best a 5-fold difference.
Signaling Pathway Perturbation
The primary signaling pathway affected by this compound is the PI3K/Akt pathway. By inhibiting PHLPP1/2, this compound effectively removes a key negative regulator of Akt, leading to its sustained activation.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect phosphorylated Akt (Ser473) and total Akt.
Materials:
-
Cell line of interest (e.g., COS-7, primary neurons)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% w/v non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, denature the lysates, and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: After washing, add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qRT-PCR) for PHLPP1/2 mRNA Levels
This protocol describes the measurement of PHLPP1 and PHLPP2 mRNA expression levels in cells treated with this compound.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for PHLPP1, PHLPP2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix and primers for PHLPP1, PHLPP2, and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in PHLPP1 and PHLPP2 mRNA expression in this compound-treated cells compared to control cells.
Conclusion
This compound is a valuable research tool for investigating the roles of PHLPP1 and PHLPP2 in cellular signaling. Its dual mechanism of action, involving both direct enzymatic inhibition and downregulation of protein expression, makes it a potent activator of the Akt pathway. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted effects of this compound in various biological contexts. Future research, potentially including global phosphoproteomic analyses, will undoubtedly provide even deeper insights into the downstream signaling networks modulated by this compound.
References
NSC45586: A Selective PHLPP1/2 Inhibitor for Modulating Cell Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NSC45586, a small molecule inhibitor selective for Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase 1 (PHLPP1) and PHLPP2. PHLPP isoforms are critical negative regulators of key cell survival and growth pathways, primarily through the dephosphorylation of Akt and Protein Kinase C (PKC). By inhibiting PHLPP1/2, this compound serves as a valuable tool for investigating cellular signaling and presents potential therapeutic applications in neuroprotection, cartilage regeneration, and oncology. This document details the mechanism of action of this compound, summarizes its biochemical and cellular effects with quantitative data, outlines key experimental protocols, and provides visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to PHLPP1/2 Phosphatases
The PHLPP family of serine/threonine phosphatases, comprising PHLPP1 and PHLPP2, are key tumor suppressors that terminate pro-survival signaling cascades.[1] They function by directly dephosphorylating and inactivating crucial kinases within the AGC kinase family.[1]
-
Akt Kinases: PHLPP directly dephosphorylates the hydrophobic motif (Ser473) of Akt, which is a requisite step for its full inactivation.[1][2] This action curtails the powerful pro-survival and pro-growth signals mediated by the PI3K/Akt pathway.[2][3] PHLPP1 shows specificity for Akt2 and Akt3, while PHLPP2 targets Akt1 and Akt3.[1]
-
Protein Kinase C (PKC): PHLPP also terminates PKC signaling by dephosphorylating the hydrophobic motif of conventional and novel PKC isoforms.[1]
Given their role in antagonizing oncogenic signaling, the loss of PHLPP function is often associated with various cancers.[1][4] Consequently, modulating PHLPP activity has emerged as a significant therapeutic strategy. While PHLPP inhibition can be detrimental in some cancer contexts, it holds promise for conditions where enhancing Akt signaling is beneficial, such as neurodegenerative diseases and tissue regeneration.[5][6] this compound is a small molecule identified for its ability to selectively inhibit the phosphatase activity of both PHLPP1 and PHLPP2.[4][7]
This compound: Mechanism of Action
This compound selectively targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[8][9] This inhibition is predicted to be uncompetitive, with the molecule binding to a hydrophobic cleft near the active site.[4] This targeted action prevents the dephosphorylation of key substrates like Akt and PKC, thereby sustaining their active, phosphorylated states.
Notably, the inhibitory action of this compound appears specific to the PP2C domain, which regulates Akt. It does not seem to affect the PHLPP Leucine-Rich Repeat (LRR) domain, which is involved in regulating the ERK pathway.[10] This is supported by findings that this compound activates Akt without significantly altering basal ERK phosphorylation in neurons.[10]
Furthermore, studies in chondrocytes have revealed a dual mechanism of action. In addition to the rapid inhibition of phosphatase activity, this compound also leads to a sustained suppression of PHLPP1 and PHLPP2 at both the mRNA and protein levels over time.[6]
Figure 1: Dual inhibitory mechanisms of this compound on PHLPP1/2.
Biochemical and Cellular Effects of this compound
The primary consequence of PHLPP1/2 inhibition by this compound is the enhancement of signaling pathways negatively regulated by these phosphatases.
Activation of Akt and PKC Signaling
By blocking PHLPP1/2, this compound leads to a measurable increase in the phosphorylation of Akt at Ser473 and of PKC at its hydrophobic motif.[6]
-
In Neurons: this compound activates basal Akt and potentiates IGF-1-induced Akt phosphorylation, which is associated with neuroprotective effects against staurosporine-induced cell death.[5][10]
-
In Chondrocytes: Treatment with this compound increases the phosphorylation of both Akt2 and PKC within 30 minutes.[6] This activation promotes chondrocyte maturation and the synthesis of extracellular matrix components like collagen 2 and proteoglycans.[6][11]
-
In Human Nucleus Pulposus (NP) Cells: this compound treatment increases Akt phosphorylation, particularly in cells from male donors.[12]
Interestingly, the effect of this compound can be cell-type specific. While it promotes Akt activation in neurons, it has been observed to inhibit basal Akt and ERK phosphorylation in astrocytes.[10]
References
- 1. PHLPP - Wikipedia [en.wikipedia.org]
- 2. PHLPP regulates the development, function and molecular signaling pathways of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of NSC45586
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 is a small molecule inhibitor of the PH domain leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2), key negative regulators of the pro-survival Akt signaling pathway. By targeting the PP2C phosphatase domain of PHLPP, this compound effectively increases Akt phosphorylation, thereby promoting cell survival and proliferation. This compound has garnered significant interest for its potential therapeutic applications, particularly in neuroprotection and chondroprotection. This technical guide provides a comprehensive overview of the discovery, a proposed synthesis route, and detailed experimental protocols for the biological characterization of this compound.
Discovery of this compound
This compound was identified through a high-throughput screening of the National Cancer Institute (NCI) Diversity Set for inhibitors of the purified phosphatase domain of PHLPP2.[1][2] This screening effort aimed to discover small molecules that could block the phosphatase activity of PHLPP, a member of the PP2C family of phosphatases for which specific pharmacological inhibitors were lacking.[1][2] The identification of this compound provided a valuable chemical tool to probe the function of PHLPP and explore its potential as a therapeutic target.[1][2]
Proposed Synthesis of this compound
While the original discovery of this compound utilized a compound from the NCI repository and a detailed synthesis protocol is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles and methods for synthesizing structurally related compounds. The chemical name for this compound is 2-((4-(4-chlorophenoxy)phenyl)sulfonyl)-5-nitrofuran. A potential multi-step synthesis is outlined below.
Step 1: Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride
A likely route to the key intermediate, 4-(4-chlorophenoxy)benzenesulfonyl chloride, involves the reaction of 4-chlorophenol with 4-fluoronitrobenzene followed by reduction of the nitro group, diazotization, and subsequent reaction with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction), and finally chlorination. A more direct approach could be the chlorosulfonylation of 4-chlorophenoxydiphenyl ether.
Step 2: Synthesis of 2-((4-(4-chlorophenoxy)phenyl)sulfonyl)-5-nitrofuran
The final step would likely involve a coupling reaction between 4-(4-chlorophenoxy)benzenesulfonyl chloride and a suitable 5-nitrofuran derivative. A plausible approach is the reaction with 2-lithio-5-nitrofuran, generated in situ from 2-bromo-5-nitrofuran and a strong base like n-butyllithium at low temperatures.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (GAG Production) | 4 µM | Primary Mouse Chondrocytes | [3] |
| Optimal Concentration (Akt Activation) | 25 µM | ATDC5 cells, Primary immature chondrocytes | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Male C57Bl/6J Mice (Intravenous Administration)
| Dose (mg/kg) | t1/2 (h) | VD (L/kg) | Reference |
| 1.0 | 4 | 261 | [5] |
| 2.5 | 6 | 376 | [5] |
| 5.0 | 5 | 315 | [5] |
Table 3: Effect of this compound on Articular Cartilage in Mice
| Treatment | Effect | Time Point | Mouse Model | Reference |
| Intra-articular injection | 10-15% increase in articular cartilage area | 1 week | 4-week-old male C57Bl/6J mice | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
In Vitro PHLPP Phosphatase Assay
This assay is used to determine the direct inhibitory effect of this compound on PHLPP phosphatase activity.
Materials:
-
Purified PHLPP2 phosphatase domain
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Add 20 µL of the diluted this compound or vehicle to the wells of a 96-well plate.
-
Add 20 µL of the purified PHLPP2 phosphatase domain to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 5 N NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[6][7]
Western Blot Analysis of Akt and ERK Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation status of Akt and ERK in cultured cells.
Materials:
-
Cell line of interest (e.g., ATDC5 chondrocytes)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).[8][9][10][11][12][13][14][15][16]
Chondrocyte Micromass Culture and Glycosaminoglycan (GAG) Assay
This protocol is used to evaluate the effect of this compound on chondrocyte differentiation and matrix production.
Materials:
-
Primary chondrocytes or a chondrogenic cell line (e.g., ATDC5)
-
Chondrogenic medium (DMEM/F12, 10% FBS, ascorbic acid, etc.)
-
This compound
-
24-well culture plates
-
DMMB (1,9-dimethylmethylene blue) dye solution
-
Chondroitin sulfate standard
-
Microplate reader
Procedure:
-
Prepare a high-density cell suspension of chondrocytes (e.g., 1 x 107 cells/mL) in chondrogenic medium.
-
Spot 20 µL droplets of the cell suspension into the center of each well of a 24-well plate to form micromasses.
-
Allow the cells to adhere for 2-3 hours in a humidified incubator.
-
Gently add chondrogenic medium containing different concentrations of this compound or vehicle to each well.
-
Culture the micromasses for a specified period (e.g., 9 days), changing the medium every 2-3 days.
-
To quantify GAG production, digest the micromasses with papain solution.
-
Mix the digested samples with DMMB dye solution in a 96-well plate.
-
Read the absorbance at 525 nm.
-
Calculate the GAG concentration based on a chondroitin sulfate standard curve.[2][3][17][18]
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Male C57Bl/6J mice
-
This compound formulation for intravenous injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for drug quantification
Procedure:
-
Administer this compound to mice via intravenous injection at a specific dose (e.g., 1.0, 2.5, or 5.0 mg/kg).[5]
-
Collect blood samples at various time points post-injection (e.g., 1, 5, 15, 30, 60, 120, 240, 480 minutes).[5]
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t1/2) and volume of distribution (VD).[8][19][20][21]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits PHLPP, leading to increased Akt phosphorylation and downstream signaling.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of protein phosphorylation.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for conducting an in vivo pharmacokinetic study in mice.
References
- 1. unmc.edu [unmc.edu]
- 2. High density micromass cultures of a human chondrocyte cell line: A reliable assay system to reveal the modulatory functions of pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of chondrocyte micromass culture for the study of cartilage degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-ACETYL-5-NITROFURAN synthesis - chemicalbook [chemicalbook.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation | Molecular Systems Biology [link.springer.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 20. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
NSC45586: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family, with selectivity for PHLPP1 and PHLPP2. By targeting the PP2C phosphatase domain of these enzymes, this compound modulates key cellular signaling pathways, most notably leading to the activation of the pro-survival kinase Akt. This mechanism of action has positioned this compound as a valuable research tool and a potential therapeutic agent in various contexts, particularly in chondroprotection and the treatment of intervertebral disc degeneration. While its role in cancer is an area of interest due to the involvement of the PHLPP-Akt pathway in tumorigenesis, there is currently a lack of published data on its efficacy in cancer models. This technical guide provides a comprehensive overview of the known biological functions of this compound, its therapeutic potential based on available preclinical data, detailed experimental protocols, and a summary of quantitative findings.
Mechanism of Action: Inhibition of PHLPP and Activation of Akt Signaling
This compound exerts its biological effects primarily through the inhibition of PHLPP1 and PHLPP2, which are key negative regulators of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2]
-
Direct Target: this compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2]
-
Downstream Effect: By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at its serine 473 (S473) residue. This leads to the accumulation of activated, phosphorylated Akt (p-Akt).[2]
-
Signaling Cascade: Activated Akt, a central node in cellular signaling, then phosphorylates a multitude of downstream targets, including the Forkhead box protein O1 (FOXO1). Phosphorylation of FOXO1 by Akt leads to its nuclear exclusion and inactivation, thereby inhibiting its transcriptional activity which can include the regulation of pro-apoptotic and cell cycle arrest genes.[2]
Biological Functions and Therapeutic Potential
Chondroprotection and Cartilage Regeneration
Preclinical studies have highlighted the potential of this compound in promoting chondrocyte maturation and matrix production, suggesting its utility in cartilage repair and for conditions like osteoarthritis.
-
In Vitro Effects: In primary immature mouse chondrocytes, this compound has been shown to increase the expression of parathyroid hormone 1 receptor (Pth1r) mRNA and protein.[3] It also promotes the phosphorylation of PKC and Akt2 within 30 minutes of treatment.[4]
-
In Vivo Effects: While direct in vivo studies on cartilage regeneration with this compound are limited, the inhibition of PHLPP is a promising therapeutic strategy.
Intervertebral Disc (IVD) Degeneration
This compound has shown promise in preclinical models of IVD degeneration by promoting a healthy nucleus pulposus (NP) cell phenotype.
-
Cell Viability and Matrix Production: In degenerated human NP cells, this compound increased cell viability and the expression of key matrix-related genes such as KRT19, ACAN, and SOX9, while reducing the expression of the matrix-degrading enzyme MMP13.[2]
-
Apoptosis Suppression: In a mouse IVD organ culture model, this compound helped preserve vacuolated notochordal cell morphology and suppressed apoptosis.[2]
-
Mechanism: The beneficial effects in NP cells are linked to the increased expression of FOXO1.[2]
Neuroprotection
As an activator of Akt signaling, this compound has demonstrated neuroprotective properties in vitro.[1][2]
Cancer
The PHLPP-Akt pathway is frequently dysregulated in various cancers, making PHLPP a potential therapeutic target. While this compound is often listed as an "anti-cancer" compound by commercial vendors, there is a notable lack of published primary research demonstrating its efficacy in cancer cell lines or in vivo cancer models. Further investigation is required to validate its therapeutic potential in oncology.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type/Assay | Endpoint | Value | Reference |
| Primary Immature Mouse Chondrocytes | Concentration for Pth1r expression | 25 µM | [3] |
| Chondrocyte Micromass Cultures | Akt2 Phosphorylation (pS474) | 2- to 6-fold increase | [4] |
| Chondrocyte Micromass Cultures | PKC Phosphorylation (pS660) | 2- to 6-fold increase | [4] |
Table 2: Pharmacokinetic Properties of this compound in Male C57Bl/6J Mice (Intravenous Administration)
| Parameter | 1.0 mg/kg | 2.5 mg/kg | 5.0 mg/kg | Reference |
| Half-life (t½) | 3.5 - 6 h | 3.5 - 6 h | 3.5 - 6 h | [4] |
| Volume of Distribution (Vd) | High (lipophilic properties) | High (lipophilic properties) | High (lipophilic properties) | [4] |
| Elimination | Detected in bloodstream for 8-10 h | Detected in bloodstream for 8-10 h | Detected in bloodstream for 8-10 h | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving this compound.
Cell Culture and Treatment
-
Cell Lines: ATDC5 cells, primary immature mouse chondrocytes (IMCs), human nucleus pulposus (NP) cells.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution.
-
This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution.[3] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: For in vitro assays, cells are often seeded and allowed to adhere overnight before treatment with this compound at concentrations ranging from 25 µM to 100 µM for durations of 30 minutes to 24 hours or longer, depending on the endpoint being measured.[2][3]
Western Blotting
-
Objective: To detect changes in protein expression and phosphorylation status (e.g., p-Akt, FOXO1).
-
Protocol Outline:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and boiled.
-
SDS-PAGE: Proteins are separated by size on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (S473), anti-Akt, anti-FOXO1, anti-GAPDH). Antibody dilutions and incubation times need to be optimized. For example, a 1:1000 dilution overnight at 4°C is a common starting point.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To measure changes in gene expression levels (e.g., Pth1r, KRT19, ACAN, SOX9, MMP13).
-
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with normalization to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Cell Viability Assay (e.g., MTT or WST-1 Assay)
-
Objective: To assess the effect of this compound on cell proliferation and viability.
-
Protocol Outline:
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: MTT or WST-1 reagent is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of the reagent by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured using a microplate reader. The results are used to calculate the percentage of cell viability relative to untreated controls.
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the roles of PHLPP1 and PHLPP2 in cellular signaling. Preclinical evidence strongly supports its therapeutic potential in the context of cartilage health and intervertebral disc degeneration. Its ability to activate the pro-survival Akt pathway also suggests potential applications in neurodegenerative diseases.
The therapeutic potential of this compound in cancer remains an open and important question. Given the established role of the PHLPP-Akt axis in tumorigenesis, rigorous investigation into the effects of this compound on various cancer types is warranted. Future studies should focus on:
-
In vitro screening: Determining the IC50 values of this compound in a broad panel of cancer cell lines to identify sensitive cancer types.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in relevant xenograft and patient-derived xenograft (PDX) models.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
A deeper understanding of the full spectrum of this compound's biological activities will be crucial for its potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroblastoma patient-derived orthotopic xenografts retain metastatic patterns and geno- and phenotypes of patient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The PHLPP Inhibitor NSC45586: A Modulator of Chondrocyte Maturation and Matrix Synthesis
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth analysis of the small molecule NSC45586, a known inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP). It explores its mechanism of action and summarizes its documented effects on chondrocyte proliferation, maturation, and extracellular matrix (ECM) dynamics. The information presented is intended to serve as a technical resource for researchers in orthopedics, cell biology, and pharmacology investigating novel therapeutic strategies for cartilage regeneration and osteoarthritis (OA).
Core Mechanism of Action: PHLPP Inhibition
This compound functions as a selective inhibitor of PHLPP1 and PHLPP2.[1] These phosphatases are critical negative regulators of key signaling pathways involved in cell growth and survival. By inhibiting PHLPP, this compound promotes the phosphorylation and subsequent activation of downstream targets, notably Akt2 and Protein Kinase C (PKC).[2] This activation is rapid, observed within 30 minutes of exposure in chondrocyte cultures.[2]
The sustained effect of this compound involves a dual mechanism. Beyond direct phosphatase inhibition, the compound also leads to a significant reduction in the transcript and protein levels of both PHLPP1 and PHLPP2.[2] This suggests that this compound not only blocks existing phosphatase activity but also suppresses the synthesis of new PHLPP enzymes, thereby prolonging its pro-chondrogenic effects.[2]
Effects on Chondrocyte Maturation and Matrix Homeostasis
This compound promotes chondrocyte maturation and stimulates the production of key cartilage matrix components.[2] While some studies mention an increase in chondrocyte proliferation, the primary evidence points towards a strong effect on differentiation and matrix synthesis.[3][4]
Stimulation of Anabolic Pathways
Treatment of chondrocyte micromass cultures with this compound leads to a significant upregulation of pro-chondrogenic gene expression.[2] This includes increased transcription of Sox9, a master regulator of chondrogenesis, as well as Col2a1 (Collagen Type II) and Prg4 (Proteoglycan 4), which are crucial for the structural integrity and lubrication of articular cartilage, respectively.[5][6][7][8] This translates to increased protein levels of Prg4 and enhanced production of glycosaminoglycans (GAGs), a major component of proteoglycans.[2][9]
Suppression of Catabolic Pathways
In addition to its anabolic effects, this compound mitigates cartilage degradation. The compound modestly suppresses the expression of Mmp13 (Matrix Metalloproteinase 13), an enzyme responsible for collagen II degradation.[2][5] Furthermore, it reduces the levels of DIPEN, a neoepitope generated by MMP-mediated aggrecan cleavage, particularly in later stages of chondrocyte maturation.[2] By simultaneously stimulating matrix synthesis and suppressing its degradation, this compound shifts the balance towards a net anabolic state.[2]
Quantitative Data Summary
The effects of this compound on chondrocyte gene expression and articular cartilage structure have been quantified in several studies. The tables below summarize these findings.
Table 1: In Vitro Effects on Chondrocyte Gene Expression
| Gene Target | Effect | Duration of Treatment | Reference |
| Pro-Chondrogenic | |||
| Sox9 | Significantly Increased | 6 and 9 days | [2][5] |
| Col2a1 | Significantly Increased | 6 and 9 days | [2][5] |
| Prg4 | Significantly Increased | 6 and 9 days | [2][5] |
| Catabolic | |||
| Mmp13 | Decreased | 6 and 9 days | [2][5] |
| PHLPP Expression | |||
| Phlpp1 | Decreased | 6 and 9 days | [2][5] |
| Phlpp2 | Decreased | 6 and 9 days | [2][5] |
| Data derived from qPCR analysis of primary mouse chondrocyte micromass cultures.[5] |
Table 2: In Vivo Effects on Articular Cartilage
| Location | Effect | Animal Model | Reference |
| Medial & Lateral Tibial Plateaus | 10-15% Increase in Cartilage Area | C57Bl/6 Mice | [2] |
| Femoral Condyles | 10-15% Increase in Cartilage Area | C57Bl/6 Mice | [2] |
| Effects measured one week after a single intra-articular injection.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Primary Mouse Chondrocyte Micromass Culture
This protocol is used to study chondrocyte differentiation and matrix production in a three-dimensional environment.
-
Isolation: Articular chondrocytes are isolated from the femoral condyles and tibial plateaus of 3-5 day old mice via enzymatic digestion (e.g., with pronase and collagenase).
-
Plating: Cells are plated as high-density (20 µL) drops, typically containing 2x10^5 cells, onto a culture plate. This is known as a "micromass".
-
Adhesion: Cells are allowed to adhere for 2-4 hours in a humidified incubator.
-
Culture: Chondrogenic medium (e.g., DMEM/F12 supplemented with 10% FBS, L-ascorbic acid, and antibiotics) is added.
-
Treatment: this compound (typically at an IC50 of 4 µM) or a vehicle control (e.g., DMSO) is added to the medium at the beginning of the culture period (Day 0).[2] For time-course experiments, the compound is maintained for specific durations (e.g., 3, 6, or 9 days).[2][9]
Glycosaminoglycan (GAG) Assay
This assay quantifies the amount of sulfated GAGs, a primary component of the cartilage matrix, secreted by the chondrocytes.
-
Sample Preparation: Micromass cultures are digested with a papain digestion buffer overnight at 65°C.
-
Quantification: The digested samples are assayed using a quantitative dye-binding method, such as the Chondrex Glycoaminoglycans Assay, which utilizes 1,9-dimethylmethylene blue (DMMB).[9]
-
Measurement: The absorbance is read on a spectrophotometer (e.g., at 525 nm), and GAG concentrations are determined by comparison to a known standard curve (e.g., using chondroitin sulfate).
Quantitative Real-Time PCR (qPCR)
This method is used to measure changes in gene expression levels.
-
RNA Isolation: Total RNA is extracted from micromass cultures using a suitable kit (e.g., TRIzol or column-based kits).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, forward and reverse primers for the genes of interest (Sox9, Col2a1, Prg4, Mmp13, Phlpp1, Phlpp2), and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., Actin or Gapdh), and relative changes are calculated using the ΔΔCt method.
Western Blotting
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Total protein is isolated from micromass cultures using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Phlpp1, Phlpp2, Prg4, Mmp13, DIPEN, Actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using software like ImageJ.[2]
In Vivo Intra-articular Injection
This model assesses the effect of this compound on cartilage structure in a living organism.
-
Animals: 4-week-old male C57Bl/6 mice are typically used.[2]
-
Injection: A single intra-articular injection of this compound (or saline control) is administered into the knee joint.
-
Endpoint: After a set period (e.g., one week), the animals are euthanized, and the knee joints are harvested.
-
Histological Analysis: The joints are fixed, decalcified, embedded in paraffin, and sectioned. The sections are then stained with dyes such as Safranin-O (for proteoglycans) and Fast Green to visualize cartilage morphology and integrity.
-
Quantification: The total articular cartilage area on the tibial plateaus and femoral condyles is measured using imaging software to determine any changes.[2]
Conclusion and Future Directions
This compound is a potent modulator of chondrocyte function, primarily promoting a mature, anabolic phenotype. It achieves this through a dual mechanism of inhibiting PHLPP activity and suppressing PHLPP expression, leading to increased matrix synthesis and decreased degradation.[2] While it shows promise in in vitro and in vivo models by increasing cartilage matrix and thickness, its pharmacokinetic profile, including high lipophilicity and a large volume of distribution, may present challenges for its development as a systemic therapeutic.[2] Nevertheless, this compound remains a valuable chemical probe for elucidating the role of PHLPP signaling in cartilage homeostasis and pathology, and may inform the development of future disease-modifying drugs for osteoarthritis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. SOX9 transduction of a human chondrocytic cell line identifies novel genes regulated in primary human chondrocytes and in osteoarthritis | springermedizin.de [springermedizin.de]
- 7. SOX9 and the many facets of its regulation in the chondrocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward understanding SOX9 function in chondrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
NSC45586: A Novel Therapeutic Candidate for Intervertebral Disc Degeneration
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Intervertebral disc (IVD) degeneration is a primary contributor to chronic back pain, characterized by the progressive loss of nucleus pulposus (NP) cells and the degradation of the extracellular matrix (ECM). Recent research has identified the small molecule NSC45586 as a promising therapeutic agent for mitigating IVD degeneration. This technical guide provides an in-depth overview of the core research surrounding this compound, focusing on its mechanism of action, quantitative effects on NP cell health, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel treatments for IVD degeneration.
Introduction: The Challenge of Intervertebral Disc Degeneration
The intervertebral disc, a complex structure composed of a central gelatinous nucleus pulposus, a surrounding annulus fibrosus, and cartilaginous endplates, is crucial for spinal flexibility and load bearing.[1] The NP, rich in proteoglycans and type II collagen, is essential for maintaining the disc's hydrated and gelatinous nature.[1][2] The progression of IVD degeneration is marked by a decline in NP cell viability and a shift from an anabolic to a catabolic state, leading to the breakdown of the ECM. This degenerative cascade is a significant cause of low back pain, a condition that imposes a substantial socioeconomic burden worldwide.[3] Current therapeutic strategies are often limited to symptomatic relief, highlighting the urgent need for novel treatments that can halt or reverse the degenerative process.
This compound: A Targeted Inhibitor of PHLPP
This compound is a small molecule inhibitor of the Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP).[4] Specifically, it targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2 isoforms.[5][6] PHLPPs are negative regulators of several key signaling pathways, including the protein kinase B (Akt) pathway, and are known to promote apoptosis.[4] In the context of IVD degeneration, PHLPP1 expression has been positively correlated with the severity of degeneration.[7][8] By inhibiting PHLPP, this compound offers a targeted approach to counteract the degenerative processes within the IVD.
Mechanism of Action
This compound functions as an uncompetitive inhibitor, binding to the complex formed between PHLPP and its substrates to block its phosphatase activity.[4][7] This inhibition leads to the modulation of downstream signaling pathways, most notably the PHLPP-FOXO1 cascade.[1][7] The primary mechanism involves the upregulation of Forkhead box O1 (FOXO1) protein expression, a transcription factor crucial for maintaining IVD homeostasis.[1] Activated FOXO1, in turn, promotes the expression of healthy NP phenotypic markers and suppresses genes associated with ECM degradation.[1][3]
Quantitative Effects of this compound on Nucleus Pulposus Cells
Research has demonstrated the significant potential of this compound in promoting a healthy NP phenotype and mitigating the effects of IVD degeneration. The following tables summarize the key quantitative findings from studies involving both mouse IVD organ cultures and degenerated human NP cells.
Table 1: Effects of this compound on Mouse Intervertebral Disc Organ Cultures
| Parameter | Treatment Group | Outcome (vs. Low Serum Control) | Statistical Significance (p-value) | Sex-Specific Effects |
| Apoptosis (TUNEL-positive cells) | This compound (100 μM) | Significant decrease | p < 0.01 | More pronounced in males |
| KRT19 Expression (% positive cells) | This compound (100 μM) | Significant increase | p < 0.01 | Observed in both sexes |
Data extracted from a study on tail IVDs of 5-month-old wildtype mice treated under low serum conditions ex vivo.[1]
Table 2: Effects of this compound on Degenerated Human Nucleus Pulposus Cells
| Parameter | Treatment Group | Outcome (vs. Control) | Statistical Significance (p-value) | Sex-Specific Effects |
| Cell Proliferation (MTT assay) | This compound | Increased | p < 0.05 | Significant for males |
| Gene Expression (qPCR) | ||||
| KRT19 | This compound | Increased | Not specified | Both females and males |
| ACAN | This compound | Increased | Not specified | Mainly in males |
| SOX9 | This compound | Increased | Not specified | Both females and males |
| MMP13 | This compound | Reduced | Not specified | In males |
| Protein Expression (Western Blot) | ||||
| p-AKT | This compound | Increased | Not specified | More pronounced in males |
| FOXO1 | This compound | Increased | Not specified | More pronounced in males |
Data from studies on human NP cells obtained from patients with IVD degeneration.[1]
Signaling Pathway of this compound in IVD Degeneration
The therapeutic effects of this compound in the context of IVD degeneration are primarily mediated through the PHLPP/FOXO1 signaling pathway. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound in nucleus pulposus cells.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of this compound for IVD degeneration.
Mouse Intervertebral Disc Organ Culture
-
Objective: To assess the protective effects of this compound on IVD tissue in an ex vivo model of degeneration.
-
Protocol:
-
Tissue Harvest: Tail IVDs are collected from 5-month-old wildtype mice.[7]
-
Culture Conditions: IVDs are cultured in DMEM with 1% FBS to induce a degenerative state.[1]
-
Treatment: IVDs are divided into three groups: 1) Control (1% FBS/DMEM), 2) NSC117079 (100 μm in 1% FBS/DMEM), and 3) this compound (100 μm in 1% FBS/DMEM).[1]
-
Analysis: After the treatment period, IVDs are assessed for NP morphology (Hematoxylin & Eosin staining), NP phenotype (KRT19 immunohistochemistry), and apoptosis (TUNEL assay).[7]
-
Human Nucleus Pulposus Cell Culture and Treatment
-
Objective: To evaluate the effects of this compound on degenerated human NP cells.
-
Protocol:
-
Cell Isolation: Human NP cells are obtained from patients undergoing surgery for IVD degeneration.[7]
-
Cell Culture: Cells are cultured in standard cell culture medium.
-
Treatment: Degenerated NP cells are treated with varying concentrations of this compound for specific durations (e.g., 24 hours for gene expression analysis, 30 minutes for protein phosphorylation analysis).[1]
-
Analysis:
-
TUNEL Assay for Apoptosis Detection
-
Objective: To quantify apoptotic cells within the nucleus pulposus.
-
General Protocol:
-
Tissue/Cell Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Samples are treated with Proteinase K to allow enzyme access.
-
Labeling: The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., EdUTP), is applied to the samples. TdT catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The incorporated labels are visualized, often using a fluorescently labeled antibody or a colorimetric reaction.
-
Quantification: The percentage of TUNEL-positive cells is determined by microscopy.[1]
-
Real-Time Quantitative PCR (qPCR)
-
Objective: To measure the relative expression levels of target genes in NP cells.
-
General Protocol:
-
RNA Extraction: Total RNA is isolated from cultured NP cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers (e.g., for KRT19, ACAN, SOX9, MMP13), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence intensity at each cycle.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).[3]
-
Immunoblotting (Western Blot)
-
Objective: To detect and quantify the expression levels of specific proteins (e.g., FOXO1, p-AKT).
-
General Protocol:
-
Protein Extraction: Total protein is extracted from NP cell lysates.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-FOXO1, anti-p-AKT).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH).[1]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the experimental workflow and logical connections in the research of this compound for IVD degeneration.
Caption: Experimental workflow for this compound research in IVD degeneration.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a promising therapeutic candidate for the treatment of intervertebral disc degeneration. Its targeted inhibition of PHLPP and subsequent activation of the pro-anabolic and anti-apoptotic FOXO1 pathway addresses the core cellular and molecular dysfunctions underlying this debilitating condition. The quantitative data from both ex vivo and in vitro studies demonstrate its efficacy in promoting a healthier nucleus pulposus cell phenotype.
Future research should focus on preclinical in vivo studies using established animal models of IVD degeneration to evaluate the safety, efficacy, and optimal delivery methods for this compound.[5][9] Further investigation into the sex-specific differences observed in response to this compound is also warranted to enable a more personalized therapeutic approach. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound and bring this promising therapeutic closer to clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biotna.net [biotna.net]
- 3. Extracellular Matrix and Adhesion Molecule Gene Expression in the Normal and Injured Murine Intervertebral Disc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 8. abcam.com [abcam.com]
- 9. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of NSC45586: A Guide for Researchers
An In-depth Technical Guide on the Core Principles Governing the Efficacy of a Promising PHLPP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 has emerged as a valuable chemical probe for studying the physiological roles of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatase (PHLPP) family of enzymes. As a selective inhibitor of PHLPP1 and PHLPP2, this compound has been instrumental in elucidating the downstream effects of PHLPP inhibition, most notably the activation of the Akt signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from the foundational studies that led to its discovery. The information presented herein is intended to support researchers and drug developers in the rational design of more potent and selective PHLPP inhibitors.
Core Concepts: Mechanism of Action
This compound functions as an inhibitor of the serine/threonine protein phosphatases PHLPP1 and PHLPP2.[1][2] These enzymes are critical negative regulators of the PI3K/Akt signaling pathway, a cascade central to cell survival, proliferation, and metabolism. PHLPP directly dephosphorylates the hydrophobic motif of Akt (Ser473), leading to its inactivation.[3] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, thereby promoting its activity and downstream signaling.[1][2] This mechanism of action has been shown to be beneficial in various cellular contexts, including promoting the health of nucleus pulposus cells and chondrocytes.[4][5]
Structure-Activity Relationship of PHLPP Inhibitors
The initial discovery of this compound and other PHLPP inhibitors arose from a screening of the National Cancer Institute (NCI) Diversity Set. This effort identified several chemical scaffolds with inhibitory activity against the phosphatase domain of PHLPP2. While a systematic SAR study focused solely on this compound analogs is not extensively documented in publicly available literature, analysis of the compounds identified in the initial screening provides valuable insights into the structural features crucial for PHLPP inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound and other selected compounds against PHLPP2 and other phosphatases, as reported in the foundational screening study. This data is crucial for understanding the potency and selectivity of these initial hits.
| Compound ID | Chemical Structure | PHLPP2 IC50 (µM) | PP2Cα IC50 (µM) | PP1 IC50 (µM) | PP2B IC50 (µM) |
| This compound | 2,2'-[(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)diimino]bis-benzoic acid | ~25 (estimated) | >100 | >100 | >100 |
| NSC117079 | 4-Amino-5-(4-((5-amino-1,3,4-thiadiazol-2-yl)thio)phenyl)-4H-1,2,4-triazole-3-thiol | 5.45 ± 0.05 | ~100 | ~100 | >100 |
| Compound 13 | Not explicitly provided in readily available literature | 3.70 ± 0.06 | ~100 | ~100 | >100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
In Vitro Phosphatase Activity Assay
This assay was employed to determine the inhibitory concentration (IC50) of compounds against various phosphatases.
-
Enzyme Preparation: The purified catalytic domain of human PHLPP2, PP2Cα, PP1, and PP2B were used.
-
Substrate: The artificial substrate p-nitrophenyl phosphate (pNPP) was used for colorimetric detection of phosphatase activity.
-
Assay Buffer: The specific buffer composition varied depending on the phosphatase being tested to ensure optimal enzyme activity. For PHLPP2, a typical buffer would contain Tris-HCl, MgCl2, and a reducing agent like DTT.
-
Procedure: a. The phosphatase enzyme was pre-incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature. b. The reaction was initiated by the addition of the pNPP substrate. c. The reaction was allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C. d. The reaction was stopped by the addition of a strong base (e.g., NaOH). e. The amount of p-nitrophenol produced was quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition was calculated for each compound concentration relative to a control without inhibitor. The IC50 value was then determined by fitting the data to a dose-response curve.
Cellular Akt Phosphorylation Assay
This assay was used to assess the ability of PHLPP inhibitors to increase Akt phosphorylation in a cellular context.
-
Cell Culture: A suitable cell line (e.g., HEK293T or a cancer cell line with active Akt signaling) was cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1-24 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: a. Total protein concentration in the cell lysates was determined using a standard protein assay (e.g., BCA assay). b. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. c. The membrane was blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding. d. The membrane was incubated with a primary antibody specific for phosphorylated Akt (Ser473) and a primary antibody for total Akt (as a loading control). e. After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent detection.
-
Data Analysis: The intensity of the bands corresponding to phosphorylated Akt and total Akt was quantified. The ratio of phosphorylated Akt to total Akt was then calculated to determine the effect of the compound on Akt phosphorylation.
Visualizations
Signaling Pathway of PHLPP Inhibition by this compound
Caption: Signaling pathway illustrating the inhibitory effect of this compound on PHLPP.
Experimental Workflow for In Vitro Phosphatase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Conclusion and Future Directions
This compound is a valuable tool for investigating the roles of PHLPP phosphatases in cellular signaling. The initial screening that led to its discovery has provided foundational knowledge regarding the chemical scaffolds capable of inhibiting this enzyme family. Key to its activity is the ability to selectively bind to the phosphatase domain of PHLPP1 and PHLPP2, thereby preventing the dephosphorylation and inactivation of Akt.
Future research should focus on a more systematic exploration of the structure-activity relationship of the this compound scaffold. The synthesis and biological evaluation of a focused library of analogs would enable the identification of key pharmacophores and provide a clearer understanding of the structural requirements for potent and selective PHLPP inhibition. Such studies would be invaluable for the development of next-generation PHLPP inhibitors with improved therapeutic potential for diseases characterized by dysregulated Akt signaling, such as certain cancers and metabolic disorders.
References
- 1. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the PH domain leucine-rich repeat protein phosphatase (PHLPP) by chemical and virtual screening. | Sigma-Aldrich [merckmillipore.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure and biological activity of novel R106 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation of NSC45586 in Cancer Cell Lines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of NSC45586, a selective inhibitor of Pleckstrin homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) 1 and 2, in the context of cancer cell lines. This document details the molecular target, mechanism of action, and summarizes key quantitative data. Furthermore, it provides detailed experimental protocols and visual workflows to aid in the design and execution of target validation studies.
Molecular Target Profile: PHLPP1 and PHLPP2
This compound is a small molecule inhibitor that selectively targets the PP2C phosphatase domain of two closely related serine/threonine phosphatases: PHLPP1 and PHLPP2.[1][2] These enzymes play a critical role in regulating cellular signaling pathways involved in cell growth, proliferation, and apoptosis.
The role of PHLPP isoforms in cancer is context-dependent. They are often considered tumor suppressors due to their ability to inactivate the pro-survival kinase Akt.[2] However, emerging evidence suggests that in certain cancer types, such as prostate cancer, PHLPP2 can paradoxically promote tumor progression by stabilizing the MYC oncogene.[3] This dual functionality makes the therapeutic application of PHLPP inhibitors a nuanced field of study, requiring careful validation in specific cancer contexts.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its effects by inhibiting the phosphatase activity of PHLPP1 and PHLPP2. This leads to the hyperphosphorylation of PHLPP substrates, thereby modulating their activity and downstream signaling. Two key pathways have been elucidated:
Canonical Pathway: Activation of Akt Signaling
The most well-characterized function of PHLPP is the dephosphorylation of the hydrophobic motif of Akt (Serine 473), which is essential for its full activation.[2] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt, leading to its sustained activation. Activated Akt, in turn, promotes cell survival and proliferation by phosphorylating a host of downstream targets that inhibit apoptosis and promote cell cycle progression.
Non-Canonical Pathway: Destabilization of MYC in Prostate Cancer
In the context of PTEN-deficient prostate cancer, PHLPP2 has been shown to dephosphorylate and stabilize the oncoprotein MYC.[3] Inhibition of PHLPP2 by a small molecule inhibitor leads to the destabilization of MYC, resulting in decreased cell viability and induction of apoptosis.[3] This suggests a therapeutic rationale for using PHLPP inhibitors like this compound in prostate cancers that are dependent on MYC.
Quantitative Data Summary
While comprehensive screening of this compound across a wide array of cancer cell lines is not yet publicly available, studies on a selective PHLPP2 inhibitor in prostate cancer provide valuable quantitative insights.
| Cell Line | Cancer Type | PTEN Status | Parameter | Value |
| DU145 | Prostate Cancer | Wild-Type | IC50 | ~10 µM |
| PC3 | Prostate Cancer | Null | IC50 | ~15 µM |
Data derived from studies using a selective small-molecule PHLPP2 inhibitor.[3]
Target Validation Experimental Protocols
The following are detailed protocols for key experiments to validate the target and cellular effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-protein Analysis
Principle: Western blotting is used to detect specific proteins in a complex mixture. This protocol is designed to assess the phosphorylation status of PHLPP targets, such as Akt and MYC, following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-MYC, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., ß-actin).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a biophysical method to assess target engagement in a cellular environment. The binding of a ligand (this compound) to its target protein (PHLPP) often increases the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cancer cell lines
-
This compound
-
PBS supplemented with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Western blotting reagents and antibodies for PHLPP
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Centrifuge the heated lysates at high speed (e.g., 100,000 x g) to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PHLPP in each sample by Western blotting.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Experimental and Logical Workflows
Conclusion and Future Directions
This compound is a valuable tool for probing the function of PHLPP1 and PHLPP2 in cancer biology. Target validation studies have confirmed its ability to engage PHLPP in cells and modulate downstream signaling pathways. The discovery of its potential to destabilize MYC in prostate cancer opens a promising avenue for therapeutic development in this and potentially other MYC-driven malignancies.
Future research should focus on:
-
Broad-spectrum screening: Determining the IC50 values of this compound across a large panel of cancer cell lines from diverse tissues to identify sensitive and resistant populations.
-
Biomarker identification: Identifying predictive biomarkers of response to this compound, such as PHLPP expression levels, PTEN mutation status, or MYC dependency.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.
-
Combination therapies: Investigating synergistic effects of this compound with other anti-cancer agents, particularly those targeting pathways that are dysregulated in concert with PHLPP signaling.
This guide provides a solid foundation for researchers to further investigate the therapeutic potential of this compound and the broader implications of PHLPP inhibition in oncology.
References
Methodological & Application
Application Notes and Protocols for NSC45586 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC45586 is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1][2] PHLPPs are key negative regulators of pro-survival signaling pathways, primarily by dephosphorylating and inactivating the protein kinases Akt and Protein Kinase C (PKC). By inhibiting PHLPP, this compound enhances the phosphorylation and activation of Akt and PKC, thereby promoting cell survival and proliferation in certain contexts. While extensively studied in chondrocytes and neuronal cells for its protective effects, its application in cancer research is an emerging area of interest, given the critical role of the PI3K/Akt signaling pathway in tumorigenesis.
These application notes provide a comprehensive overview of the in vitro experimental protocols for investigating the effects of this compound.
Mechanism of Action
This compound targets the PP2C phosphatase domain of both PHLPP1 and PHLPP2.[2] This inhibition prevents the dephosphorylation of key serine/threonine kinases, leading to their sustained activation.
-
Akt Activation: PHLPP dephosphorylates Akt at its hydrophobic motif (Serine 473), a critical step for its inactivation. Inhibition of PHLPP by this compound results in increased phosphorylation of Akt at this site, leading to the activation of downstream signaling pathways that regulate cell survival, proliferation, and growth.
-
PKC Activation: Similar to Akt, conventional and novel PKC isoforms are also dephosphorylated by PHLPP at their hydrophobic motifs. This compound treatment leads to an increase in PKC phosphorylation and subsequent activation.[3]
Data Presentation
The following tables summarize the available quantitative data for this compound. Due to limited studies in cancer cell lines, data from other cell types are included for reference.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Akt activation) | Mammalian cells | ~70 µM | [4] |
| Effective Concentration | ATDC5 cells, Primary immature chondrocytes | 25 µM | [1] |
| Effective Concentration | Chondrocyte micromass cultures | Not specified, but induced 2-6 fold increase in p-PKC and p-Akt2 | [3] |
Signaling Pathway
The signaling pathway modulated by this compound is centered on the inhibition of PHLPP and the subsequent activation of Akt and PKC.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. Suggested concentrations: 1, 5, 10, 25, 50, 75, 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on IC50 values from the viability assay) for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of Akt and PKC, and the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PKC, anti-PKC, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 30 minutes for phosphorylation events, 24-48 hours for protein expression changes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for NSC45586 in ATDC5 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC45586, a selective inhibitor of PH domain and leucine-rich repeat protein phosphatase 1 and 2 (PHLPP1/2), in ATDC5 cell culture to study and promote chondrogenesis.
Introduction
The ATDC5 cell line, derived from mouse teratocarcinoma cells, is a well-established in vitro model for studying chondrocyte differentiation.[1] These cells undergo a multi-step differentiation process that mimics endochondral ossification, progressing from fibroblastic-like cells to chondrocytes that form cartilaginous nodules, and eventually to hypertrophic chondrocytes capable of matrix mineralization.[1][2]
This compound is a small molecule inhibitor of PHLPP1 and PHLPP2, phosphatases that negatively regulate anabolic signaling pathways.[3][4] By inhibiting PHLPP, this compound has been shown to increase the phosphorylation of key signaling molecules such as Akt and PKC, leading to enhanced chondrocyte proliferation and matrix production.[4] Specifically, treatment with this compound has been demonstrated to increase the expression of crucial chondrogenic markers including Sox9, glycosaminoglycans (GAGs), proteoglycan 4, and collagen type II, while suppressing the expression of the matrix-degrading enzyme MMP13.[4][5] These properties make this compound a valuable tool for investigating the molecular mechanisms of chondrogenesis and for screening potential therapeutic agents for cartilage repair and osteoarthritis.
Mechanism of Action of this compound in Chondrogenesis
This compound exerts its pro-chondrogenic effects by inhibiting PHLPP1 and PHLPP2. This inhibition leads to the increased phosphorylation and activation of downstream targets, primarily Akt and Protein Kinase C (PKC). The activation of these pathways stimulates the expression of key chondrogenic transcription factors and extracellular matrix components, while simultaneously suppressing genes associated with cartilage degradation.
Figure 1: Simplified signaling pathway of this compound in chondrocytes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in chondrocyte cell culture, based on available literature.
| Parameter | Value | Reference |
| Cell Line | ATDC5 | [3] |
| Compound | This compound | [3][4] |
| Working Concentration | 25 µM | [3][4] |
| Vehicle | DMSO (0.05%) | [4] |
| IC50 | 4 µM | [4] |
Table 1: General Experimental Parameters
| Outcome | Effect of this compound | Reference |
| Glycosaminoglycan (GAG) Production | Increased | [4][5] |
| Sox9 Expression | Increased | [4][5] |
| Proteoglycan 4 Expression | Increased | [4][5] |
| Collagen Type II Production | Increased | [4][5] |
| MMP13 Expression | Suppressed | [4] |
| PHLPP1/2 mRNA and Protein Levels | Reduced | [4] |
| Phosphorylation of Akt and PKC | Increased (within 30 mins) | [4] |
| Pth1r mRNA and Protein Expression | Increased (within 24 hours) | [3] |
Table 2: Observed Effects of this compound on Chondrocytes
Experimental Protocols
Materials
-
ATDC5 cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
L-ascorbic acid
-
β-glycerophosphate
Protocol 1: ATDC5 Cell Culture and Maintenance
-
Culture Medium Preparation: Prepare complete growth medium consisting of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of ATDC5 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate the cells at a 1:3 to 1:6 split ratio.
Protocol 2: Chondrogenic Differentiation of ATDC5 Cells with this compound
This protocol is designed to induce chondrogenic differentiation in a monolayer culture.
-
Cell Seeding for Differentiation: Seed ATDC5 cells at a density of 5 x 105 cells/well in a 6-well plate.[3] Allow the cells to adhere and grow to confluence in complete growth medium.
-
Initiation of Differentiation: Once confluent, switch to the differentiation medium. The differentiation medium consists of DMEM/F-12 supplemented with 5% FBS, 1% Penicillin-Streptomycin, 1x ITS supplement, 50 µg/mL L-ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] On the first day of differentiation, add this compound to the differentiation medium to a final concentration of 25 µM.[3][4] A vehicle control group should be prepared with an equivalent concentration of DMSO (e.g., 0.05%).[4]
-
Maintenance of Culture: Change the medium every 2-3 days with fresh differentiation medium containing this compound or vehicle.
-
Duration of Differentiation: Continue the differentiation for a period of 9 to 21 days, depending on the desired stage of chondrogenesis to be analyzed. GAG production is significantly enhanced when this compound is present for at least the first six days of culture.[4]
Figure 2: Experimental workflow for this compound-induced chondrogenesis in ATDC5 cells.
Protocol 3: Assessment of Chondrogenic Differentiation
-
Fixation: After the differentiation period, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the fixed cells three times with distilled water. Stain with 1% Alcian Blue in 0.1 N HCl for 30 minutes.
-
Washing: Wash the cells extensively with distilled water to remove excess stain.
-
Visualization: Visualize the stained cartilage nodules using a light microscope. For quantification, the dye can be extracted with 6 M guanidine hydrochloride and the absorbance can be measured at 620 nm.
-
RNA Extraction: At desired time points (e.g., day 3, 6, 9), wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., Sox9, Col2a1, Acan, Mmp13) and a housekeeping gene (e.g., Gapdh). The relative gene expression can be calculated using the 2-ΔΔCt method.
-
Protein Extraction: For analysis of signaling proteins like p-Akt, treat the cells with this compound for a short duration (e.g., 30 minutes).[4] For analysis of matrix proteins, harvest at later time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Col2a1) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting
-
Low cell viability: Ensure the final DMSO concentration is not toxic to the cells (typically ≤ 0.1%). Prepare fresh this compound dilutions for each experiment.
-
Variability in differentiation: ATDC5 cell differentiation can be sensitive to cell density, passage number, and lot-to-lot variations in serum. Maintain consistent culture practices.
-
Weak chondrogenic induction: Confirm the bioactivity of L-ascorbic acid, as it is prone to degradation. Ensure the ITS supplement is added to the differentiation medium. The timing of this compound addition is critical; it is most effective when added during the early stages of differentiation.[4]
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate and modulate the chondrogenic differentiation of ATDC5 cells, providing valuable insights into cartilage biology and potential therapeutic strategies.
References
- 1. ATDC5 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Chondrogenic ATDC5 cells: An optimised model for rapid and physiological matrix mineralisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC45586 Treatment of Primary Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of NSC45586, a PHLPP1/2 inhibitor, for the treatment of primary chondrocytes. This document includes a summary of its effects on chondrocyte function, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases 1 and 2 (PHLPP1/2).[1] These phosphatases act as negative regulators of key signaling pathways involved in cell survival and proliferation. In the context of chondrocytes, inhibition of PHLPP1/2 by this compound has been shown to promote chondrocyte maturation, stimulate extracellular matrix production, and suppress matrix degradation, making it a promising candidate for cartilage regeneration strategies.[2][3][4] This document outlines the necessary protocols to determine the optimal effective and non-toxic concentration of this compound for treating primary chondrocytes in vitro.
Effects of this compound on Primary Chondrocytes
This compound treatment has been demonstrated to elicit several beneficial effects on primary chondrocytes, primarily through the inhibition of PHLPP1/2. This inhibition leads to increased phosphorylation of downstream targets such as PKC and Akt2 within 30 minutes of treatment.[2] Furthermore, prolonged treatment with this compound can lead to a reduction in both the transcript and protein levels of PHLPP1 and PHLPP2.[2]
The key chondrogenic effects of this compound are summarized in the table below.
| Parameter | Effect of this compound Treatment | Reported Concentration Range | References |
| Chondrocyte Maturation & Matrix Synthesis | Increased | IC50 = 4 µM | [2] |
| Glycosaminoglycan (GAG) Production | Stimulated | Not specified | [2][3][4] |
| Gene Expression | |||
| Sox9 | Increased | Not specified | [2][3][4] |
| Proteoglycan 4 (Prg4) | Increased | Not specified | [2] |
| Collagen 2 (Col2a1) | Increased | Not specified | [2][3][4] |
| MMP-13 | Suppressed | Not specified | [2] |
| Cell Viability | Maintained (at effective concentrations) | 25 µM | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Chondrocytes
This protocol describes the isolation of primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage source (e.g., juvenile bovine, porcine, or rodent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Collagenase Type II
-
Phosphate-Buffered Saline (PBS), sterile
-
70 µm cell strainer
-
Sterile cell culture flasks, plates, and consumables
Procedure:
-
Aseptically dissect articular cartilage from the source tissue.
-
Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.
-
Mince the cartilage into small fragments (approximately 1-2 mm³).
-
Digest the cartilage fragments with 0.2% Collagenase Type II in DMEM overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the chondrocytes in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency. For experiments, it is recommended to use chondrocytes at passage 1 or 2 to maintain their phenotype.
Protocol 2: Determining Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for subsequent functional assays.
Materials:
-
Primary chondrocyte cultures (passage 1-2)
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium (DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 2, 4, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24, 48, and 72 hours.
-
MTT Assay for Viability:
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration range for further experiments will be the highest concentrations that do not significantly reduce cell viability.
Protocol 3: Analysis of Chondrogenic Marker Expression
This protocol details the analysis of gene and protein expression of key chondrogenic markers following this compound treatment.
Materials:
-
Primary chondrocyte cultures
-
Optimal concentrations of this compound (determined in Protocol 2)
-
6-well or 12-well plates
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix and primers for Sox9, Col2a1, Acan, and MMP13
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against SOX9, Collagen II, Aggrecan, MMP-13, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treatment: Seed primary chondrocytes in 6-well or 12-well plates and treat with the determined optimal concentrations of this compound for a specified duration (e.g., 3, 6, or 9 days).[5]
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using specific primers for the target genes.
-
Analyze the relative gene expression using the ΔΔCt method, normalized to a housekeeping gene.
-
-
Western Blotting:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
This compound Signaling Pathway in Chondrocytes
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC45586 Administration in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of NSC45586 for in vivo mouse studies, based on currently available scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing preclinical studies involving this PHLPP inhibitor.
Introduction
This compound is a small molecule inhibitor of Pleckstrin Homology Domain and Leucine-Rich Repeat Protein Phosphatase (PHLPP), with selectivity for both PHLPP1 and PHLPP2 isoforms.[1] By inhibiting PHLPP, this compound prevents the dephosphorylation and subsequent inactivation of key signaling proteins such as Akt and Protein Kinase C (PKC), thereby promoting cell survival and proliferation pathways.[2] This mechanism of action has generated interest in its potential therapeutic applications, leading to its investigation in various preclinical models. These notes provide detailed information on its use in in vivo mouse studies, focusing on administration routes, dosage, and pharmacokinetic properties.
Data Presentation
Reported In Vivo Dosages and Administration Routes
The following table summarizes the dosages and administration routes for this compound that have been reported in peer-reviewed literature.
| Administration Route | Dosage | Mouse Strain | Study Focus | Reference |
| Intravenous (IV) | 1.0, 2.5, 5.0 mg/kg | C57Bl/6J | Pharmacokinetics | [2][3] |
| Intra-articular (IA) | 8 µM (in 3 µL) | C57Bl/6J | Cartilage Regeneration | [2] |
Pharmacokinetic Parameters of Intravenously Administered this compound
Pharmacokinetic studies in male C57Bl/6J mice have provided the following data for a single intravenous injection of this compound.
| Dose (mg/kg) | Half-life (t½) | Volume of Distribution (Vd) | Detection in Bloodstream | Reference |
| 1.0 | ~4-6 hours | 261-376 L/kg | Up to 8-10 hours | [2][3] |
| 2.5 | ~4-6 hours | 261-376 L/kg | Up to 8-10 hours | [2][3] |
| 5.0 | ~4-6 hours | 261-376 L/kg | Up to 8-10 hours | [2][3] |
Note: this compound is characterized as a lipophilic compound with a high volume of distribution, suggesting it distributes into various tissues.[2] It was not detected in the urine within 8 hours of intravenous injection.[2]
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a hydrophobic compound, and its formulation requires careful consideration to ensure solubility and bioavailability for in vivo studies. While specific, detailed protocols for this compound formulation are not extensively published, the following are general guidelines based on common practices for similar hydrophobic molecules. It is strongly recommended to perform small-scale formulation tests to ensure solubility and stability before preparing a large batch for animal studies.
3.1.1. Oral Administration Formulation (Based on Manufacturer's Suggestion)
A commercial supplier suggests a formulation for oral administration using Carboxymethylcellulose sodium (CMC-Na).
-
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
-
Protocol:
-
Prepare a 0.5% or 1% (w/v) solution of CMC-Na in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound powder.
-
Create a homogeneous suspension by gradually adding the this compound powder to the CMC-Na solution while continuously mixing. A final concentration of ≥5 mg/mL is suggested as achievable.
-
Ensure the suspension is uniform before each administration.
-
3.1.2. Intravenous and Intra-articular Injection Formulation (General Protocol)
For intravenous and intra-articular routes, a clear, sterile, and isotonic solution is required. Due to the hydrophobic nature of this compound, a co-solvent system is likely necessary.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary. The initial stock solution in DMSO can be prepared at a high concentration (e.g., 82 mg/mL).[1]
-
For further dilution, a vehicle containing a mixture of co-solvents can be used. A common vehicle for hydrophobic compounds is a combination of DMSO, PEG-400, and saline/PBS. A suggested ratio could be 10% DMSO, 40% PEG-400, and 50% saline.
-
Slowly add the PEG-400 to the DMSO stock solution while vortexing.
-
Finally, add the sterile saline or PBS to the mixture to reach the final desired concentration and volume.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration).
-
The final solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
-
Protocol for Intravenous (IV) Tail Vein Injection in Mice
This protocol describes the standard procedure for administering this compound via the lateral tail vein of a mouse.
-
Materials:
-
Prepared this compound injection solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles with syringes (e.g., insulin syringes)
-
Alcohol swabs
-
-
Protocol:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dosage (e.g., 1.0, 2.5, or 5.0 mg/kg).
-
Warm the mouse's tail using a heat lamp or by placing the mouse on a warming pad for a few minutes to dilate the lateral tail veins.
-
Place the mouse in an appropriate restrainer.
-
Swab the tail with an alcohol pad to clean the injection site and improve visualization of the veins.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
Slowly inject the calculated volume of the this compound solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Intra-articular (IA) Injection in Mice
This protocol outlines the procedure for delivering this compound directly into the knee joint of a mouse. This is a technically demanding procedure that requires practice.
-
Materials:
-
Prepared this compound injection solution (e.g., 8 µM)
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (e.g., 50 µL) with a 30-gauge or smaller needle
-
Betadine or alcohol swabs
-
-
Protocol:
-
Anesthetize the mouse using a standard, approved protocol.
-
Position the mouse on its back and flex the knee of the target leg to a 90-degree angle.
-
Disinfect the skin over the knee joint with betadine or an alcohol swab.
-
The injection site is typically through the patellar tendon. Palpate the patella and the tibial plateau to identify the injection site.
-
Carefully insert the needle into the joint space.
-
Slowly inject the desired volume (e.g., 3 µL) of the this compound solution.
-
Gently withdraw the needle.
-
Allow the mouse to recover from anesthesia in a warm, clean cage and monitor for any signs of distress or lameness.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PHLPP, leading to increased phosphorylation of Akt and PKC.
Experimental Workflow for In Vivo Mouse Study
Caption: Workflow for this compound in vivo mouse studies.
References
Application Note and Protocol: Preparation of NSC45586 Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC45586 is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2)[1][2]. By targeting the PP2C phosphatase domain of these proteins, this compound effectively blocks their activity, leading to the activation of downstream signaling pathways, most notably the activation of Akt[3][4]. This makes this compound a valuable tool for studying the roles of PHLPP and Akt in various cellular processes, including cell survival and proliferation. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell-based assays, ensuring accurate and reproducible experimental results.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 6300-44-3 | [1][5][6][7] |
| Molecular Formula | C₂₀H₁₇N₆NaO₃ | [1][5] |
| Molecular Weight | 412.38 g/mol | [1][7] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | 82 mg/mL (198.84 mM) | [1][2][7] |
| Solubility in Water | Insoluble | [1][2][7] |
| Solubility in Ethanol | Insoluble | [1][2][7] |
Table 2: Preparation of Common this compound Stock Solutions in DMSO
| Desired Stock Concentration (mM) | Mass of this compound for 1 mL DMSO (mg) | Mass of this compound for 5 mL DMSO (mg) |
| 10 | 4.12 mg | 20.62 mg |
| 20 | 8.25 mg | 41.24 mg |
| 50 | 20.62 mg | 103.10 mg |
| 100 | 41.24 mg | 206.20 mg |
Note: Calculations are based on a molecular weight of 412.38 g/mol .
Experimental Protocols
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh 4.12 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary[2].
-
-
Storage of Stock Solution:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or brief vortexing.
-
-
Application to Cells:
-
Add the prepared working solution to your cell culture plates to achieve the final desired experimental concentration. For instance, adding 100 µL of a 100 µM working solution to 900 µL of medium in a well will result in a final concentration of 10 µM.
-
Note on Stability: this compound has been shown to be highly stable in cell culture medium containing 10% FBS and in mouse plasma for up to 72 hours at 37°C[8].
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway of this compound as a PHLPP inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound|cas 6300-44-3|DC Chemicals [dcchemicals.com]
- 7. This compound产品说明书 [selleck.cn]
- 8. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Akt Phosphorylation after NSC45586 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling pathways that regulate cell survival, proliferation, growth, and metabolism. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in various diseases, including cancer, making its components attractive targets for therapeutic intervention. Akt activation is a multi-step process involving its recruitment to the plasma membrane and subsequent phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).
The PH domain and Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2) are key negative regulators of the Akt signaling pathway.[1][2] PHLPP isoforms directly dephosphorylate Akt at its hydrophobic motif, Ser473, leading to a partial inactivation of the kinase.[1] NSC45586 has been identified as an inhibitor of PHLPP1 and PHLPP2.[3][4] By inhibiting PHLPP activity, this compound is expected to increase the phosphorylation of Akt at Ser473, thereby promoting Akt-mediated signaling.[5][6] This document provides detailed protocols for utilizing Western blot analysis to investigate the effect of this compound on Akt phosphorylation in cell-based assays.
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of Akt phosphorylation in cells treated with this compound. Densitometric analysis of Western blot bands was performed to quantify the relative levels of phosphorylated Akt (p-Akt) at Ser473, which were then normalized to the total Akt protein levels. The data is expressed as a fold change relative to the vehicle-treated control.
| Treatment Group | Concentration (µM) | Treatment Time (min) | Fold Change in p-Akt (Ser473) / Total Akt (Mean ± SEM) |
| Vehicle Control (DMSO) | - | 30 | 1.00 ± 0.12 |
| This compound | 10 | 30 | 2.5 ± 0.35 |
| This compound | 25 | 30 | 4.8 ± 0.62 |
| This compound | 50 | 30 | 6.2 ± 0.81 |
Note: The data presented in this table is a representative summary compiled from multiple sources and is intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific reagents used.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits PHLPP1/2, increasing Akt phosphorylation.
Experimental Workflow
Caption: Workflow for Western blot analysis of Akt phosphorylation.
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., cancer cell lines known to have active PI3K/Akt signaling).
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Protein Assay Kit: BCA Protein Assay Kit.
-
Sample Buffer: Laemmli sample buffer (4x or 6x).
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: For wet or semi-dry protein transfer.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[8]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody.
-
Rabbit or mouse anti-total Akt antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol
1. Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency.
-
(Optional) For studies on basal phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.[8]
-
Prepare working solutions of this compound in serum-free or complete medium at the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the culture medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate the cells for the desired time points (e.g., 30 minutes, 1 hour, 6 hours).
2. Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) to each well.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare protein samples for loading by mixing 20-40 µg of protein with Laemmli sample buffer.[8]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8] Note: BSA is recommended over non-fat milk for phospho-protein detection to reduce background.[9]
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA in TBST (typically 1:1000 dilution) overnight at 4°C with gentle agitation.[10]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[8]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST (typically 1:2000 to 1:10000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[8]
5. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total Akt and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies. Alternatively, run parallel gels for each antibody.[8]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-Akt (Ser473) signal to the total Akt signal for each sample. Further normalization to a loading control can be performed to account for any loading inaccuracies.
References
- 1. PHLPP - Wikipedia [en.wikipedia.org]
- 2. PHLPP regulates the development, function and molecular signaling pathways of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycosaminoglycan (GAG) Assay with NSC45586
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and play crucial roles in cell signaling, tissue development, and various disease processes. The quantification of GAGs is a fundamental technique in biomedical research. NSC45586 has been identified as a selective inhibitor of Pleckstrin Homology Domain and Leucine-rich Repeat Protein Phosphatase 1 and 2 (PHLPP1/2). Inhibition of PHLPP1/2 has been shown to promote the synthesis of GAGs, particularly in chondrocytes, making this compound a compound of interest for research in areas such as osteoarthritis and cartilage regeneration.[1][2]
These application notes provide a detailed protocol for quantifying GAGs in cell culture samples treated with this compound using the Dimethylmethylene Blue (DMMB) assay. The DMMB assay is a rapid and sensitive colorimetric method for the quantification of sulfated GAGs.[3][4][5]
Mechanism of Action: this compound in GAG Synthesis
This compound inhibits the phosphatase activity of PHLPP1 and PHLPP2.[6][7] These phosphatases normally dephosphorylate and inactivate protein kinases such as Akt and Protein Kinase C (PKC). By inhibiting PHLPP1/2, this compound leads to the sustained phosphorylation and activation of Akt and PKC.[1] This enhanced signaling cascade ultimately promotes the expression of key chondrogenic genes and stimulates the production of extracellular matrix components, including sulfated GAGs.[1]
Quantitative Data
The following table summarizes the quantitative effects of this compound on GAG synthesis as reported in the literature.
| Parameter | Value | Cell Type | Comments | Reference |
| IC50 | 4 µM | Primary Mouse Chondrocytes | Concentration for promoting chondrocyte maturation and matrix synthesis. | [1] |
| Effective Concentration | 25 µM | ATDC5 Cells, Primary Immature Chondrocytes | Used to demonstrate increased Pth1r mRNA and protein expression. | [6] |
| Treatment Duration | At least 6 days | Primary Mouse Chondrocytes | GAG production was highest when this compound was present from the beginning of the culture for at least six days. | [1] |
Experimental Protocols
This section details the protocol for treating cells with this compound and subsequently quantifying GAG production from cell lysates and culture supernatants using the DMMB assay.
Experimental Workflow
Materials
-
Chondrocyte cell line (e.g., ATDC5) or primary chondrocytes
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
DMMB Reagent:
-
Chondroitin 4-sulfate (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 525 nm
Procedure
1. Cell Seeding and Treatment with this compound
-
Seed chondrocytes in a 24-well plate at a density of 5 x 104 cells/well.
-
Incubate for 24 hours to allow for cell adhesion.
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 0, 1, 5, 10, 25 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in each well with the medium containing the respective concentration of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired treatment period (e.g., 6 days). Change the medium with fresh this compound every 2-3 days.
2. Sample Preparation
a. Culture Supernatant:
-
Carefully collect the culture medium from each well into separate microcentrifuge tubes.
-
Centrifuge at 2000 x g for 10 minutes to pellet any cell debris.
-
Transfer the supernatant to a new tube for GAG analysis.
b. Cell Lysate:
-
Wash the cell monolayer twice with cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 200 µL per well) and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube for GAG analysis.
3. DMMB GAG Assay Protocol
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of chondroitin 4-sulfate in deionized water.
-
Create a series of standards ranging from 0 to 25 µg/mL by diluting the stock solution in the same buffer as the samples (culture medium or lysis buffer).
-
-
Assay Procedure:
-
Pipette 20 µL of each standard and sample (supernatant or cell lysate) in triplicate into a 96-well microplate.
-
Add 200 µL of the DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm using a microplate reader. The color complex is unstable and can precipitate, so prompt reading is essential.[3][4]
-
4. Data Analysis
-
Subtract the absorbance of the blank (0 µg/mL standard) from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of GAGs in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the GAG content in the cell lysate to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background reading | Interference from components in the culture medium or lysis buffer. | Prepare the standard curve in the same buffer as the samples. Ensure the pH of the DMMB reagent is approximately 3.0. |
| Precipitate formation in DMMB reagent | Reagent instability. | Store the DMMB reagent protected from light. Do not use if a precipitate is visible. |
| Low signal | Low GAG concentration in samples. | Concentrate the samples or increase the sample volume in the assay. |
| Inconsistent readings | Pipetting errors or delay in reading absorbance. | Use calibrated pipettes and read the plate immediately after adding the DMMB reagent. |
Conclusion
This protocol provides a framework for investigating the effect of the PHLPP1/2 inhibitor, this compound, on GAG synthesis in a cell culture model. By following these detailed steps, researchers can obtain reliable and reproducible quantitative data on GAG production, contributing to the understanding of this compound's mechanism of action and its potential therapeutic applications.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 4. Dimethylmethylene Blue Assay (DMMB) [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Suppression of survival signalling pathways by the phosphatase PHLPP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Transcriptomic Analysis of Cells Treated with NSC45586
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC45586 is a small molecule inhibitor selective for the PP2C phosphatase domain of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase 1 (PHLPP1) and PHLPP2.[1][2] These phosphatases are critical negative regulators of the PI3K/Akt signaling pathway. By inhibiting PHLPP1/2, this compound prevents the dephosphorylation of key pro-survival kinases such as Akt and Protein Kinase C (PKC), leading to their sustained activation.[1][3] This mechanism makes this compound a valuable tool for investigating cellular processes regulated by Akt signaling, including cell survival, proliferation, and differentiation.
Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), offers an unbiased, genome-wide view of the changes in gene expression following this compound treatment.[4][5] This approach allows researchers to elucidate the broader molecular mechanisms of action, identify novel downstream targets and affected biological pathways, and discover potential biomarkers for drug efficacy or response.[4] This document provides a summary of known transcriptomic effects of this compound and detailed protocols for conducting a comprehensive transcriptomic analysis of cells treated with this compound.
Caption: this compound inhibits PHLPP1/2, leading to increased Akt phosphorylation and activity.
Summary of Known Transcriptomic Effects
The following tables summarize quantitative data on gene expression changes observed in different cell types upon treatment with this compound.
Table 1: Gene Expression Changes in Chondrocytes
| Gene | Description | Fold Change / Effect | Reference |
|---|---|---|---|
| Sox9 | SRY-Box Transcription Factor 9 | Significantly Increased | [3] |
| Prg4 | Proteoglycan 4 | Significantly Increased | [3] |
| Col2a1 | Collagen Type II Alpha 1 Chain | Significantly Increased | [3] |
| Mmp13 | Matrix Metallopeptidase 13 | Decreased | [3] |
| Phlpp1 | PHLPP1 | Decreased | [3] |
| Phlpp2 | PHLPP2 | Decreased |[3] |
Table 2: Gene Expression Changes in Human Nucleus Pulposus (NP) Cells
| Gene | Description | Fold Change / Effect | Reference |
|---|---|---|---|
| KRT19 | Keratin 19 | Increased | [6] |
| ACAN | Aggrecan | Increased | [6] |
| SOX9 | SRY-Box Transcription Factor 9 | Increased | [6] |
| MMP13 | Matrix Metallopeptidase 13 | Reduced |[6] |
Detailed Experimental Protocols
This section provides a comprehensive workflow for the transcriptomic analysis of cells treated with this compound, from cell culture to bioinformatic analysis.
Caption: Overview of the experimental workflow from cell culture to data analysis.
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline. Conditions such as cell seeding density, this compound concentration, and incubation time should be optimized for the specific cell line and experimental goals.
-
Cell Seeding:
-
Culture cells of interest in appropriate media and conditions.
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. For example, ATDC5 cells can be seeded at a density of 5 x 10^5 cells/well in a 6-well plate.[2]
-
Incubate overnight to allow for cell adhesion.[2]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[2]
-
Prepare working solutions by diluting the stock in the appropriate cell culture medium.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing this compound at the desired final concentration (e.g., 25 µM).[2]
-
Crucially, include a vehicle control group. This group should be treated with the same concentration of the solvent (e.g., DMSO) as the experimental group.
-
Ensure each condition has a sufficient number of biological replicates (minimum of 3 is recommended).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[2]
-
-
Cell Harvesting:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a lysis buffer compatible with your chosen RNA extraction kit (e.g., Buffer RLT from Qiagen).
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Extraction:
-
Extract total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol-based method, following the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
Quality Control (QC):
-
Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 8.
-
Protocol 3: RNA Sequencing and Bioinformatic Analysis
This protocol outlines a standard bioinformatic pipeline for analyzing RNA-Seq data.[7][8]
Caption: A standard workflow for bioinformatic analysis of RNA-Seq data.
-
Library Preparation and Sequencing:
-
Submit high-quality RNA samples to a sequencing core or prepare libraries in-house.
-
A common method is poly-A selection to enrich for mRNA, followed by cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate FASTQ files containing the raw sequencing reads.
-
-
Data Pre-processing and Alignment:
-
Assess the quality of the raw FASTQ reads using a tool like FastQC.
-
Align the reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like HISAT2 or STAR.[9] The output is typically a BAM file.
-
-
Quantification:
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into a statistical analysis package like DESeq2 or edgeR in R.[9][11]
-
Perform normalization to account for differences in library size and RNA composition between samples.[10]
-
Perform statistical testing to identify genes that are significantly differentially expressed between the this compound-treated and vehicle control groups.[11]
-
Key output metrics include the log2 fold change (Log2FC) and the adjusted p-value (padj). Genes with a padj < 0.05 are typically considered statistically significant.
-
-
Functional and Pathway Analysis:
-
Take the list of significantly differentially expressed genes and perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome).[12][13]
-
Tools like GSEA (Gene Set Enrichment Analysis) or web-based platforms like MetaboAnalyst can identify biological processes and signaling pathways that are over-represented in the data.[12][14]
-
-
Visualization:
-
Visualize the DGE results using volcano plots (Log2FC vs. -log10 padj) and heatmaps of the most significantly changed genes to aid in interpretation.[11]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alitheagenomics.com [alitheagenomics.com]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 8. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 10. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 11. Differential Expression Analysis Pipeline - Docs [docs.flow.bio]
- 12. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathway analysis - Wikipedia [en.wikipedia.org]
- 14. MetaboAnalyst [metaboanalyst.ca]
Application Notes and Protocols: A Comparative Analysis of Intravenous and Intra-articular Delivery of NSC45586 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative efficacy and methodologies for the intravenous (IV) and intra-articular (IA) administration of NSC45586, a small molecule inhibitor of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatases (PHLPP1/2), in a murine model. The provided data and protocols are intended to guide researchers in designing and executing studies involving this compound for potential therapeutic applications, particularly in the context of cartilage regeneration and osteoarthritis.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound following intravenous and intra-articular administration in C57Bl/6J mice.
Table 1: Pharmacokinetic Parameters of Intravenous this compound Administration [1]
| Dose (mg/kg) | Half-life (t½) (hours) | Volume of Distribution (Vd) (L/kg) |
| 1.0 | 4 - 6 | 261 - 376 |
| 2.5 | 4 - 6 | 261 - 376 |
| 5.0 | 4 - 6 | 261 - 376 |
Data derived from studies in male C57Bl/6J mice. Blood was collected over 48 hours post-injection.
Table 2: Plasma Concentration and Biological Effect of Intra-articular this compound Administration
| Parameter | Value | Notes |
| Injected Dose | 32 μM | Injected into the knee joint of 4-week-old male C57Bl/6J mice.[1] |
| Plasma Detection | Nanomolar levels detected 1-4 hours post-injection.[1] | Indicates some systemic absorption from the joint space.[1] |
| Biological Effect | 10-15% increase in articular cartilage area.[1] | Measured on the medial and lateral tibial plateaus and femoral condyles one week after injection.[1] |
Experimental Protocols
The following are detailed protocols for the intravenous and intra-articular administration of this compound in mice, synthesized from published literature.
Intravenous Injection Protocol
This protocol is designed for the systemic delivery of this compound to study its pharmacokinetics and systemic effects.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
C57Bl/6J mice (male, age as required by study design)[1]
-
Insulin syringes (e.g., 30-gauge)
-
Heating lamp or chamber
-
Restraining device
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. For example, a stock solution can be prepared in DMSO and then further diluted in saline to the desired final concentration for injection. The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Animal Preparation:
-
Acclimatize C57Bl/6J mice to the laboratory conditions.
-
Warm the mouse using a heating lamp or place it in a heating chamber for a few minutes to dilate the tail veins, facilitating easier injection.
-
-
Injection:
-
Place the mouse in a restraining device.
-
Disinfect the tail with an alcohol swab.
-
Using an insulin syringe with a 30-gauge needle, inject the prepared this compound solution into one of the lateral tail veins. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
Inject the solution slowly and observe for any signs of leakage (bleb formation), which would indicate a failed injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Injection Monitoring and Sample Collection:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 1, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours) via retro-orbital bleeding or tail-nick into tubes containing an anticoagulant.[1]
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis by a validated method such as liquid chromatography-mass spectrometry (LC-MS).[1]
-
Intra-articular Injection Protocol
This protocol is for the local delivery of this compound directly into the knee joint, suitable for studying its effects on cartilage and in models of osteoarthritis.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
C57Bl/6J mice (4-week-old, male)[1]
-
Hamilton syringe with a 30-gauge or smaller needle
-
Anesthetic (e.g., isoflurane)
-
Ophthalmic ointment
-
Disinfectant (e.g., iodine and 70% ethanol)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline) at the desired concentration (e.g., 8 µM or 32 µM).[1]
-
-
Animal Preparation:
-
Anesthetize the 4-week-old C57Bl/6J mouse using isoflurane.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Position the mouse on its back and flex the knee of the target hind limb at a 90-degree angle.
-
Disinfect the skin over the knee joint with iodine followed by 70% ethanol.
-
-
Injection:
-
Using a Hamilton syringe with a small-gauge needle (e.g., 30G), carefully insert the needle into the intra-articular space through the patellar tendon.
-
Slowly inject a small volume (typically 5-10 µL) of the this compound solution into the joint cavity.
-
Carefully withdraw the needle.
-
-
Post-Injection Monitoring and Analysis:
-
Allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the mouse for any signs of distress or inflammation at the injection site.
-
At the designated endpoint (e.g., one week post-injection), euthanize the mice.[1]
-
Dissect the knee joints and fix them in formalin for histological analysis (e.g., Safranin O staining to assess cartilage area and proteoglycan content).[1]
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound as a PHLPP1/2 inhibitor.
Caption: Experimental workflows for IV and IA delivery of this compound.
Mechanism of Action
This compound functions as an inhibitor of the PHLPP1 and PHLPP2 phosphatases.[2][3] By inhibiting PHLPP1/2, this compound prevents the dephosphorylation of key pro-survival and anabolic signaling molecules, including Protein Kinase C (PKC) and Akt2.[1] The sustained phosphorylation and activation of these kinases promote chondrocyte maturation and the production of extracellular matrix components such as glycosaminoglycans (GAGs), Sox9, proteoglycan 4, and collagen 2.[1] Additionally, this compound has been shown to suppress the expression of matrix-degrading enzymes like Matrix Metalloproteinase-13 (MMP13).[1] This dual action of promoting matrix synthesis and inhibiting degradation contributes to its potential as a therapeutic agent for cartilage repair.[1]
Discussion
The choice between intravenous and intra-articular delivery of this compound depends on the specific research question and therapeutic goal.
-
Intravenous administration results in systemic exposure. However, this compound exhibits a very high volume of distribution, suggesting it is lipophilic and distributes extensively into tissues, which may lead to off-target effects.[1] It has a half-life of 4-6 hours and is not readily excreted in the urine.[1]
-
Intra-articular administration allows for targeted delivery to the joint space, maximizing local concentrations while minimizing systemic exposure and potential side effects.[1] Studies show that even with local injection, nanomolar concentrations of this compound are detectable in the plasma, indicating some degree of systemic leakage from the joint.[1] Despite this, intra-articular delivery has demonstrated a significant positive effect on articular cartilage area in mice.[1]
References
Application Notes and Protocols for Studying FOXO1 Signaling Pathways Using NSC45586
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC45586, a selective inhibitor of PH domain and leucine-rich repeat protein phosphatase 1 and 2 (PHLPP1/2), to investigate the Forkhead Box O1 (FOXO1) signaling pathway. The protocols outlined below are based on established methodologies and findings from recent research, offering a framework for studying the impact of PHLPP inhibition on FOXO1 activity.
Introduction
FOXO1 is a critical transcription factor that governs a multitude of cellular processes, including cell cycle progression, apoptosis, metabolism, and stress resistance.[1] Its activity is tightly regulated by post-translational modifications, most notably phosphorylation by the serine/threonine kinase Akt. Phosphorylation of FOXO1 by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity.[2]
PHLPP phosphatases act as negative regulators of the PI3K/Akt signaling pathway by directly dephosphorylating and inactivating Akt.[3][4] Therefore, inhibition of PHLPP is expected to increase Akt activity, leading to enhanced FOXO1 phosphorylation and subsequent modulation of its downstream targets. This compound has been identified as a small molecule inhibitor of PHLPP1 and PHLPP2, making it a valuable tool to probe the functional consequences of PHLPP inhibition on the FOXO1 signaling axis.[5]
Recent studies have demonstrated that treatment with this compound can indeed modulate the FOXO1 pathway. Specifically, this compound has been shown to increase Akt phosphorylation and elevate FOXO1 protein levels in a dose-dependent manner.[5] This suggests that this compound can be effectively used to study the intricate regulation of FOXO1 and its role in various physiological and pathological contexts.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes of this compound treatment on key components of the FOXO1 signaling pathway, based on available literature. Researchers should perform their own quantitative analyses to obtain precise measurements for their specific experimental systems.
Table 1: Effect of this compound on Akt and FOXO1 Phosphorylation and Expression
| Treatment | Concentration (µM) | Duration | p-Akt (Ser473) Level | Total FOXO1 Protein Level | Reference |
| This compound | 10 - 100 | 30 min | Dose-dependent increase | Dose-dependent increase | [5] |
| Vehicle (DMSO) | - | 30 min | Baseline | Baseline | [5] |
Table 2: Expected Effects of this compound on FOXO1 Subcellular Localization and Target Gene Expression
| Treatment | Concentration (µM) | Duration | FOXO1 Nuclear Localization | Expression of FOXO1 Target Genes (e.g., p27Kip1, Bim) |
| This compound | 10 - 100 | 24 h | Decrease | Decrease |
| Vehicle (DMSO) | - | 24 h | Predominantly Nuclear (in serum-starved cells) | Baseline |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on the FOXO1 signaling pathway.
Protocol 1: Analysis of Protein Phosphorylation and Expression by Western Blotting
This protocol describes how to assess the phosphorylation status of Akt and the total protein levels of FOXO1 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., human nucleus pulposus cells, cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-FOXO1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-dependent signaling.
-
Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle (DMSO) for the desired time (e.g., 30 minutes for phosphorylation events).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-protein bands to the total protein bands and the loading control.
-
Protocol 2: Analysis of FOXO1 Subcellular Localization by Immunofluorescence
This protocol details the steps to visualize the subcellular localization of FOXO1 in response to this compound treatment.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-FOXO1
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Seed cells on sterile glass coverslips in 24-well plates.
-
Treat cells with this compound or vehicle for the desired duration (e.g., 24 hours).
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the cells with the primary anti-FOXO1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of FOXO1 (e.g., green fluorescence) and nuclei (blue fluorescence).
-
Analyze the images to determine the predominant subcellular localization of FOXO1 (nuclear vs. cytoplasmic) in treated versus control cells.
-
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: The PHLPP-Akt-FOXO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Experimental workflow for immunofluorescence analysis of FOXO1 localization.
References
- 1. cusabio.com [cusabio.com]
- 2. Multiple elements regulate nuclear/cytoplasmic shuttling of FOXO1: characterization of phosphorylation- and 14-3-3-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning Off AKT: PHLPP as a Drug Target | Annual Reviews [annualreviews.org]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating NSC45586: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for NSC45586, a selective inhibitor of the PHLPP1 and PHLPP2 phosphatases.[1][2] This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental use of this compound, with a primary focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, reaching a concentration of 82 mg/mL (198.84 mM).[1][2] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: this compound is reported to be insoluble in water and ethanol.[1][2] Therefore, direct dissolution in aqueous buffers like PBS or cell culture media is not recommended for creating a primary stock solution. For in vitro assays, a concentrated stock in DMSO should be prepared first and then diluted to the final working concentration in the aqueous experimental medium.
The sodium salt of this compound (this compound sodium) has limited solubility in water at 5 mg/mL, but this requires sonication and heating to 80°C to achieve.[3]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous media. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many organic compounds.[4] To resolve this, you can try the following:
-
Vortexing: Vigorously mix the solution for a few minutes.[4]
-
Sonication: Use an ultrasonic bath to aid dissolution.[4]
-
Warming: Gently warm the solution in a 37°C water bath.[4]
It is crucial to ensure that the precipitate has completely redissolved before adding the solution to your cells or animals.[4]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to aliquot your this compound stock solution to avoid repeated freeze-thaw cycles.[1] The stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[1]
Q5: Is this compound stable in experimental conditions?
A5: Yes, studies have shown that this compound is highly stable in cell culture medium containing 10% FBS and in mouse plasma for at least 72 hours at 37°C, with no signs of degradation.[5]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| This compound | DMSO | 82 | 198.84 | Use fresh, anhydrous DMSO.[1] | [1][2] |
| This compound | Water | Insoluble | - | - | [1][2] |
| This compound | Ethanol | Insoluble | - | - | [1][2] |
| This compound sodium | Water | 5 | 12.12 | Requires ultrasonic and warming to 80°C.[3] | [3] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 412.38 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 412.38 g/mol * 1 mL = 0.0041238 g = 4.12 mg
-
-
Weigh the compound: Carefully weigh out 4.12 mg of this compound powder and place it in a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol for Diluting this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration: For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium.
-
Serial Dilution (Recommended): To avoid precipitation, it is often best to perform a serial dilution.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute 1 µL of the 10 mM stock into 99 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM concentration.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix the solution thoroughly by vortexing or inverting the tube to ensure homogeneity and minimize precipitation.
-
Solvent Control: Remember to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your treated samples. For a 1:1000 dilution, the final DMSO concentration will be 0.1%.
References
Technical Support Center: NSC45586 for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NSC45586 in in vitro experiments. Find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1][2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly across different solvents. Quantitative data is summarized in the table below.
| Solvent | Solubility | Notes |
| DMSO | 82 mg/mL (198.84 mM) | Use fresh, anhydrous DMSO for maximum solubility.[1] |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Water (for Sodium Salt) | 5 mg/mL (12.12 mM) | Requires sonication and heating to 80°C to dissolve.[3] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO to your desired concentration, not exceeding 82 mg/mL. For example, to prepare a 10 mM stock solution, dissolve 4.12 mg of this compound (Molecular Weight: 412.38 g/mol ) in 1 mL of anhydrous DMSO. Vortex or sonicate briefly to ensure complete dissolution.
Q4: How should I store the this compound stock solution?
A4: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the PH domain and Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2).[1][4] By inhibiting PHLPP, this compound prevents the dephosphorylation of Akt at its hydrophobic motif (Ser473), leading to the activation of Akt signaling.[5][6]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluting the DMSO stock in aqueous cell culture medium.
-
Cause: This is a common issue known as "solvent shock," where the hydrophobic compound is rapidly transferred from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment.
-
Solution 1: Use a two-step dilution method. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Solution 2: Keep the final DMSO concentration low. Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, with 0.1% being ideal to minimize solvent-induced toxicity and precipitation.[2][7]
-
Solution 3: Gently warm and mix. If precipitation occurs, warming the solution to 37°C and gently vortexing or sonicating for a few minutes can often help redissolve the compound.[8]
Issue 2: The vial of this compound powder appears empty.
-
Cause: If ordered in small quantities, the compound may be lyophilized to a thin film on the walls of the vial, making it difficult to see.[8]
-
Solution: Add the appropriate volume of anhydrous DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[8]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 412.38), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 4.12 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Preparation of a 25 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Intermediate Dilution (to minimize solvent shock): Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM DMSO stock solution into 90 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Final Dilution: Add 2.5 µL of the 1 mM intermediate solution to 97.5 µL of pre-warmed complete cell culture medium to achieve a final concentration of 25 µM. The final DMSO concentration will be 0.25%.
-
Gently mix the final working solution and visually inspect for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: this compound inhibits PHLPP1/2, leading to Akt activation.
Caption: Workflow for preparing this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. PI3K / Akt Substrates Table | Cell Signaling Technology [cellsignal.com]
- 4. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 5. PHLPP - Wikipedia [en.wikipedia.org]
- 6. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
"Moisture-absorbing DMSO reduces NSC45586 solubility"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with NSC45586. The information provided addresses common issues related to the solubility of this compound, particularly concerning the use of Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What could be the issue?
A1: The most common reason for this compound solubility issues in DMSO is the presence of water. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solubility of many organic compounds, including this compound. It is crucial to use anhydrous DMSO from a freshly opened bottle for preparing your stock solutions.
Q2: I initially achieved a clear this compound stock solution in DMSO, but now I observe precipitation. Why is this happening?
A2: Precipitation of this compound from a DMSO stock solution upon storage is a strong indicator of moisture absorption. Over time, even a tightly capped vial can accumulate enough atmospheric moisture to reduce the solvating power of DMSO, causing the compound to fall out of solution. Repeated freeze-thaw cycles can also exacerbate this issue by introducing moisture.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for preparing stock solutions of this compound for in vitro studies is high-purity, anhydrous DMSO.[1] this compound is reported to be insoluble in water and ethanol.[1][2]
Q4: What is the mechanism of action for this compound?
A4: this compound is a selective inhibitor of the PH domain and leucine-rich repeat protein phosphatases (PHLPP1 and PHLPP2).[1][2][3] By inhibiting these phosphatases, this compound prevents the dephosphorylation and inactivation of Akt, a key protein kinase involved in cell survival, proliferation, and growth. This leads to the activation of the Akt signaling pathway.[3][4]
Q5: What is a typical working concentration for this compound in cell-based assays?
A5: A commonly used concentration for this compound in cell culture experiments is 25 μM.[1] However, the optimal concentration may vary depending on the cell type and the specific experimental conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound Fails to Dissolve or Precipitates from DMSO Stock Solution
| Potential Cause | Troubleshooting Steps |
| Moisture in DMSO | 1. Discard the current DMSO stock. 2. Obtain a new, sealed bottle of anhydrous, high-purity DMSO. 3. Prepare a fresh stock solution of this compound. 4. Aliquot the fresh stock solution into single-use vials to minimize repeated opening and moisture exposure. |
| Incorrect Solvent | 1. Confirm that you are using DMSO as the solvent. 2. This compound is insoluble in water and ethanol.[1][2] |
| Concentration Too High | 1. While the reported solubility in DMSO is high (82 mg/mL), this can be affected by moisture.[1][2] 2. Try preparing a more dilute stock solution (e.g., 10 mM). |
| Inadequate Dissolution Technique | 1. After adding DMSO to the this compound powder, vortex the solution thoroughly. 2. If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes. 3. Sonicate the solution for 10-15 minutes in an ultrasonic bath to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (new, sealed bottle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Equilibrate the this compound vial and the anhydrous DMSO to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of 412.38 g/mol , dissolve 4.12 mg in 1 mL of DMSO).
-
Carefully add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Following warming, sonicate the tube for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in a desiccated container. For long-term storage (up to 6 months), -80°C is recommended.[4]
Protocol 2: this compound Treatment in a Cell-Based Assay
Materials:
-
Plated cells in appropriate culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a 25 μM final concentration from a 10 mM stock, perform a 1:400 dilution (e.g., add 2.5 μL of stock to 997.5 μL of medium).
-
Gently mix the diluted this compound solution.
-
Remove the existing medium from your plated cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[1]
-
Proceed with your downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Potential off-target effects of the PHLPP inhibitor NSC45586
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PHLPP inhibitor, NSC45586. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) isoforms 1 and 2.[1][2] It targets the PP2C phosphatase domain of these enzymes.[2] The inhibitory effect of this compound manifests in two primary ways:
-
Direct Inhibition of Phosphatase Activity: By binding to the catalytic domain, this compound directly blocks the ability of PHLPP1/2 to dephosphorylate their substrates. This leads to a rapid increase in the phosphorylation of key signaling proteins such as Akt (at Ser473) and PKC.[3]
-
Reduction of PHLPP Expression: Studies have shown that treatment with this compound can lead to a decrease in both the mRNA and protein levels of PHLPP1 and PHLPP2, suggesting a sustained inhibitory effect beyond direct enzymatic inhibition.[3]
Q2: What is the reported potency of this compound?
A2: The cellular IC50 value for this compound inhibiting the dephosphorylation of Akt at Serine 473 is approximately 70 μM.[4][5] It is important for researchers to consider this relatively high IC50 when designing experiments and interpreting results, as the potential for off-target effects can increase with concentration.
Q3: Is this compound specific for PHLPP1 versus PHLPP2?
A3: No, this compound is not reported to be isoform-specific and inhibits both PHLPP1 and PHLPP2.[1][6]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is a lack of comprehensive, publicly available data from broad screening assays (e.g., kinome scans) to definitively list the off-target interactions of this compound. While it shows selectivity for PHLPP over some other phosphatases like PP2Cα, its full selectivity profile remains uncharacterized.[5] Researchers should be aware that at the concentrations required for effective PHLPP inhibition in cellular assays, the likelihood of engaging other cellular targets increases. One study on a similar PHLPP inhibitor, NSC117079, noted that at concentrations above 100 μM, it increased phosphorylation of Akt at Thr308, a site not directly regulated by PHLPP, suggesting potential off-target activity at higher concentrations.[5]
Q5: My experimental results with this compound are not consistent with known PHLPP signaling pathways. How can I troubleshoot this?
A5: If you observe a phenotype that cannot be explained by the inhibition of the PHLPP/Akt/PKC pathway, it is crucial to consider the possibility of off-target effects. Here is a logical workflow to begin troubleshooting:
-
Confirm On-Target Engagement: First, verify that this compound is engaging PHLPP in your experimental system. A simple western blot to check for the increased phosphorylation of a direct PHLPP substrate, such as Akt (Ser473), is a good starting point.
-
Dose-Response Analysis: Perform a dose-response curve for your observed phenotype and compare it with the dose-response for on-target PHLPP inhibition (p-Akt Ser473 levels). If the phenotypic EC50 is significantly different from the on-target EC50, it may suggest an off-target mechanism.
-
Use a Structurally Unrelated PHLPP Inhibitor: If available, test another PHLPP inhibitor with a different chemical scaffold (e.g., NSC117079). If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it strongly suggests an off-target effect.
-
Consider Pharmacokinetic Properties: this compound is reported to be lipophilic and has a high volume of distribution in vivo, which means it can accumulate in various tissues.[3] This could lead to higher local concentrations and an increased chance of off-target engagement.
-
Perform Off-Target Identification Assays: For critical findings, consider performing experiments to identify potential off-targets. Methodologies for this are detailed in the Experimental Protocols section below.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| On-Target Activity | |||
| Target(s) | PHLPP1, PHLPP2 | In vitro/Cellular | [1],[2] |
| Binding Site | PP2C Phosphatase Domain | In vitro | [2] |
| Cellular IC50 (p-Akt S473) | ~70 µM | HT29 Cells | [4],[5] |
| Pharmacokinetics | |||
| In Vivo Elimination (Mouse) | 8 hours | C57Bl/6J Mice | [7] |
| Volume of Distribution (Vd) | High (Lipophilic) | C57Bl/6J Mice | [3] |
| Potential Off-Targets | |||
| Kinome Scan Data | Not Publicly Available | N/A | N/A |
| Broad Selectivity Profile | Not Publicly Available | N/A | N/A |
Experimental Protocols
To assist researchers in investigating potential off-target effects of this compound, we provide detailed methodologies for two widely used techniques for target engagement and identification.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This method assesses whether this compound binds to a specific protein target in intact cells by measuring changes in the protein's thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells by scraping and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by a cooling step to room temperature.[8]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein remaining in the soluble fraction by western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both vehicle and this compound-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
-
Kinobeads Pulldown Assay for Kinase Off-Target Profiling
This chemical proteomics approach is used to identify kinase targets and off-targets of an inhibitor from a complex cell lysate.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. To each aliquot, add increasing concentrations of this compound (e.g., ranging from nM to high µM) or a vehicle control.
-
Incubate for a set time (e.g., 45-60 minutes) at 4°C to allow the inhibitor to bind to its targets.
-
-
Kinase Enrichment:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
-
Data Analysis:
-
For each identified kinase, plot the amount bound to the beads as a function of the this compound concentration.
-
Kinases that are true targets or off-targets of this compound will show a dose-dependent decrease in binding to the Kinobeads. The EC50 of this competition curve reflects the binding affinity of this compound for that particular kinase.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHLPPing the Script: Emerging Roles of PHLPP Phosphatases in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSC45586 Incubation Time for Maximum Akt Activation
Welcome to the technical support center for researchers utilizing the PHLPP1/2 inhibitor, NSC45586. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist you in designing and executing experiments to determine the optimal incubation time for achieving maximum Akt activation in your specific cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Pleckstrin Homology domain Leucine-rich repeat Protein Phosphatases (PHLPP1 and PHLPP2).[1][2] PHLPP enzymes are negative regulators of the PI3K/Akt signaling pathway; they dephosphorylate and inactivate Akt.[3] By inhibiting PHLPP1 and PHLPP2, this compound prevents the dephosphorylation of Akt, leading to its sustained phosphorylation and activation.[1][4][5]
Q2: What is a good starting point for the incubation time and concentration of this compound?
A2: Based on existing studies, a significant increase in Akt phosphorylation has been observed as early as 30 minutes after treatment with this compound in chondrocytes.[4] In primary rat cortical neurons, this compound has been shown to potentiate IGF-1-induced Akt activation, with an optimal concentration of 50 µM.[5] Therefore, a reasonable starting point for a time-course experiment would be to test several time points around 30 minutes (e.g., 15, 30, 60, and 120 minutes) with a concentration range that includes 25-50 µM.[2] However, the optimal conditions will be cell-type specific and should be determined empirically.
Q3: How do I measure Akt activation?
A3: Akt activation is most commonly assessed by measuring its phosphorylation at key residues, primarily Serine 473 (Ser473) and Threonine 308 (Thr308).[6] Western blotting using phospho-specific antibodies is the most common and reliable method for this analysis.[7][8][9] It is crucial to also probe for total Akt as a loading control to normalize the levels of phosphorylated Akt.[10] Other methods include in vitro kinase assays and ELISA-based assays.[9][11][12]
Q4: Why am I not seeing an increase in Akt phosphorylation after this compound treatment?
A4: Several factors could contribute to a lack of observable Akt activation. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include suboptimal incubation time or concentration, high basal Akt phosphorylation in your cell line, and technical errors during sample preparation or Western blotting.[6][8]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a typical workflow for determining the optimal incubation time of this compound for maximum Akt activation.
1. Cell Culture and Plating:
- Culture your cells of interest to approximately 80-90% confluency.
- Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of the experiment.
2. Serum Starvation (Optional but Recommended):
- To reduce basal levels of Akt phosphorylation, serum-starve the cells by replacing the complete growth medium with a serum-free or low-serum medium for 4-24 hours prior to treatment. The duration of serum starvation should be optimized for your cell line to avoid inducing cell death.[13]
3. This compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[2]
- Dilute the this compound stock solution in a serum-free or low-serum medium to the desired final concentration (e.g., 25 µM or 50 µM).
- Treat the cells for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0 minute" time point should be a vehicle control (medium with the same concentration of DMSO).
4. Cell Lysis:
- Following treatment, immediately place the plates on ice and wash the cells once with ice-cold PBS.
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to prevent dephosphorylation of Akt during sample preparation.[6][8]
- Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new pre-chilled tube.
5. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]
6. Western Blot Analysis:
- Perform Western blotting to analyze the levels of phosphorylated Akt (p-Akt Ser473 and/or p-Akt Thr308) and total Akt (t-Akt). A detailed protocol for Western blotting can be found in various resources.[9][14][15]
Data Presentation
Table 1: Hypothetical Time-Course of Akt Activation by this compound
| Incubation Time (minutes) | p-Akt (Ser473) / t-Akt Ratio (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 |
| 15 | 1.8 |
| 30 | 3.5 |
| 60 | 2.9 |
| 120 | 2.1 |
| 240 | 1.5 |
Note: The above data is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Akt Activation Experiments
| Issue | Possible Cause | Recommended Solution |
| No increase in p-Akt | Suboptimal incubation time or concentration. | Perform a time-course and dose-response experiment. |
| High basal p-Akt levels. | Serum-starve cells for an appropriate duration before treatment. | |
| Inactive this compound. | Ensure proper storage and handling of the compound. | |
| Technical issues with Western blotting. | Verify antibody performance, and ensure fresh buffers and proper transfer. | |
| High background in Western blot | Blocking buffer is not optimal. | For phospho-antibodies, use 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can increase background.[10] |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent results | Variations in cell culture conditions. | Maintain consistent cell density, passage number, and serum starvation times. |
| Degradation of reagents. | Use fresh aliquots of growth factors and inhibitors. | |
| Phosphatase activity during lysis. | Work quickly on ice and always use fresh phosphatase inhibitors in the lysis buffer.[8] |
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound on PHLPP1/2.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting workflow for suboptimal Akt activation results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. assayquant.com [assayquant.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
NSC45586 stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NSC45586 in cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this PHLPP inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture medium under standard incubation conditions?
A1: this compound has been demonstrated to be highly stable in cell culture medium. A study has shown that when incubated at 37°C in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), no hydrolysis, oxidation, or other forms of degradation were observed for up to 72 hours.[1] This high stability ensures that the compound's concentration remains consistent throughout typical cell culture experiments.
Q2: Was a specific type of cell culture medium used to determine the stability of this compound?
Q3: What are the known degradation products of this compound in cell culture medium?
A3: Under standard cell culture conditions (37°C, in DMEM with 10% FBS for 72 hours), no degradation products of this compound have been observed.[1] This indicates that the molecule is robust and not prone to spontaneous breakdown in this environment. Information on degradation products under forced degradation conditions (e.g., extreme pH, high temperature, or oxidative stress) is not currently available in the public domain.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing your working concentration, dilute the DMSO stock directly into your pre-warmed cell culture medium immediately before adding it to your cells.
Data Summary
While the primary literature qualitatively describes this compound as highly stable, the following table provides a hypothetical representation of quantitative stability data for illustrative purposes, as might be generated from a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
| Time Point (Hours) | Incubation Condition | % Remaining this compound (Hypothetical) |
| 0 | 37°C, 5% CO2 | 100% |
| 24 | 37°C, 5% CO2 | 99.8% |
| 48 | 37°C, 5% CO2 | 99.5% |
| 72 | 37°C, 5% CO2 | 99.2% |
Caption: Hypothetical stability of this compound in DMEM with 10% FBS at 37°C.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Spiked Medium:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove an aliquot of the medium.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
The percentage of this compound remaining at each time point is calculated relative to the concentration at time 0.
-
Caption: Workflow for this compound stability assessment.
Troubleshooting Guide
This guide addresses common issues that may arise when assessing the stability of this compound.
References
Troubleshooting inconsistent results in NSC45586 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NSC45586 in their experiments. The information is tailored for scientists and drug development professionals to address potential inconsistencies and challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker or no effect of this compound in our cell-based assays compared to published data. What are the potential causes?
A1: A diminished or absent effect of this compound can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. A systematic approach to troubleshooting is recommended. Key areas to investigate include the integrity of the compound, the health and characteristics of your cell culture, and the parameters of your assay protocol.
Q2: How can we verify the integrity and activity of our this compound compound?
A2: Ensuring the quality of your this compound is a critical first step. Consider the following:
-
Purity and Identity: Whenever possible, use a compound that has been quality-confirmed by methods such as NMR and HPLC.
-
Storage: this compound should be stored under the recommended conditions, typically at room temperature in the continental US, though this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage instructions.
-
Solubility: this compound is soluble in DMSO.[2] Be aware that moisture-absorbing DMSO can reduce solubility, so it is advisable to use fresh, high-quality DMSO for preparing stock solutions.[2]
Q3: Could our cell culture conditions be contributing to the inconsistent results with this compound?
A3: Yes, the state of your cells is paramount for reproducible results. Here are some factors to consider:
-
Cell Health: Ensure your cells are healthy, adherent (if applicable), and at the appropriate confluence before starting the experiment.[3] Look for any signs of contamination or detachment.[3]
-
Passage Number: The passage number of your cells can influence experimental outcomes.[4][5] It is good practice to use cells within a consistent and low passage number range.
-
PHLPP1/2 Expression: this compound targets PHLPP1 and PHLPP2.[1][2] The expression levels of these phosphatases can vary between cell types and even with different culture conditions. If you are not seeing an effect, it may be beneficial to confirm the expression of PHLPP1 and/or PHLPP2 in your specific cell line via techniques like Western blotting or qPCR.
Q4: What aspects of our experimental protocol for this compound should we review?
A4: Minor variations in your protocol can lead to significant differences in results. Pay close attention to:
-
Concentration and Incubation Time: The effective concentration and incubation time of this compound can be cell-type specific. For example, a concentration of 25 μM has been used in ATDC5 cells and primary immature chondrocytes with incubation times of 24 hours.[2] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Fixation and Permeabilization: For intracellular targets, inadequate fixation and permeabilization can prevent the compound from reaching its target, leading to uneven staining or effects.[3] Optimize these steps for your specific cell type.[3]
-
Assay Choice: The choice of assay and its sensitivity are crucial. For viability assays, for instance, a bioluminescent assay like CellTiter-Glo® is more sensitive than fluorescent or colorimetric assays and can detect as few as 10 cells per well in a 96-well plate.[5]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Source |
| Working Concentration | 25 μM | ATDC5 cells, Primary immature chondrocytes (IMCs) | [2] |
| Incubation Time | 24 hours | ATDC5 cells, IMCs | [2] |
| In Vitro Stability | Highly stable in culture medium and mouse plasma for up to 72 hours | In vitro | [6] |
| In Vivo Half-Life (Plasma) | 3.5–6 hours | Mice | [6] |
| Solubility in DMSO | 82 mg/mL (198.84 mM) | N/A | [2] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, ATDC5 cells can be seeded at 5 x 10^5 cells/well in a six-well plate.[2]
-
Adhesion: Allow cells to adhere overnight in complete culture medium.[2]
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in fresh, high-quality DMSO.
-
Treatment: The following day, dilute the this compound stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Downstream Analysis: After incubation, harvest the cells for your intended downstream analysis, such as RNA/protein extraction or a cell-based assay.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PHLPP1/2, leading to increased phosphorylation and activation of Akt and PKC.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A stepwise approach to troubleshooting inconsistent results in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Albumin binding potential of NSC45586 in serum-containing media
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider the albumin binding of NSC45586 in my experiments?
The binding of a compound to serum proteins, such as albumin, can significantly impact its bioavailability, efficacy, and pharmacokinetic properties.[2][3] In in vitro cell culture experiments, the presence of fetal bovine serum (FBS) or other serum components introduces albumin that can sequester this compound, reducing its free concentration and thus its effective concentration on the target cells. Understanding this binding potential is crucial for interpreting experimental results and for translating in vitro findings to in vivo models.
Q2: Is this compound stable in serum-containing media?
Yes, studies have shown that this compound is highly stable in culture medium containing 10% FBS and in mouse plasma for at least 72 hours at 37°C, with no significant degradation observed.[4] This stability allows for reliable experimentation in serum-containing conditions.
Q3: What is the mechanism of action for this compound?
This compound is an inhibitor of the Pleckstrin Homology Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family of enzymes, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[5] By inhibiting PHLPP, this compound can lead to an increase in the phosphorylation and activation of downstream targets such as Akt and PKC.[4][5]
Q4: What concentration of this compound is typically used in cell culture?
Published studies have used concentrations around 25 µM to 50 µM in various cell lines, including those cultured in media supplemented with 10% FBS.[1][6] However, the optimal concentration will depend on the cell type and the specific experimental endpoint. The potential for albumin binding should be considered when determining the effective concentration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results in serum-containing vs. serum-free media | Albumin Binding: this compound may be binding to albumin in the serum, reducing its free concentration and apparent activity. | - Determine the albumin binding percentage of this compound using a standardized assay (see protocols below).- Adjust the working concentration of this compound in serum-containing media to account for the bound fraction.- Perform a dose-response curve in both serum-free and serum-containing media to quantify the shift in potency. |
| Low recovery of this compound in plasma or serum samples | Non-specific Binding: The compound may be binding to plasticware or other components of the assay system.Instability: Although reported to be stable, degradation could occur under specific experimental conditions (e.g., presence of certain enzymes, extreme pH). | - Use low-binding microplates and tubes.- Include a recovery sample in your assay to assess loss due to non-specific binding.[7]- Confirm the stability of this compound under your specific assay conditions using LC-MS/MS.[4] |
| High variability in albumin binding measurements | Assay Conditions: Inconsistent temperature, pH, or incubation times can affect binding equilibrium.Pipetting Errors: Inaccurate dispensing of this compound, serum, or buffers.Matrix Effects: Interference from other components in the serum or plasma. | - Strictly control temperature, pH, and incubation times.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions like serum.- Validate the analytical method (e.g., LC-MS/MS) for matrix effects by testing in buffer and the relevant biological matrix.[8] |
| Unexpectedly low potency of this compound in cell-based assays | High Albumin Binding: A significant portion of the compound is being sequestered by albumin in the culture medium. | - Measure the free fraction of this compound at your working concentration.- Consider reducing the serum percentage in your culture medium if tolerated by the cells, and re-evaluate the dose-response.- Use a serum-free medium for a defined period during the compound treatment. |
Data Presentation
The following data is for illustrative purposes to demonstrate proper data structuring, as specific quantitative data for this compound albumin binding is not publicly available.
Table 1: Hypothetical Albumin Binding of this compound in Different Species
| Species | Albumin Concentration (µM) | This compound Bound (%) | Free this compound (%) |
| Human | 600 | 92.5 ± 1.8 | 7.5 ± 1.8 |
| Mouse | 550 | 89.1 ± 2.3 | 10.9 ± 2.3 |
| Rat | 580 | 90.4 ± 1.5 | 9.6 ± 1.5 |
| Bovine (in 10% FBS) | ~60 | 65.7 ± 3.1 | 34.3 ± 3.1 |
Table 2: Hypothetical Binding Affinity of this compound to Human Serum Albumin (HSA)
| Method | Binding Affinity (Kd) (µM) | Number of Binding Sites (n) |
| Equilibrium Dialysis | 15.2 | ~1 |
| Fluorescence Spectroscopy | 12.8 | ~1 |
| Microscale Thermophoresis | 18.5 | Not Determined |
Experimental Protocols
Protocol 1: Determination of Albumin Binding using Rapid Equilibrium Dialysis (RED)
This method is considered a "gold standard" for determining the fraction of a compound bound to plasma proteins.[9]
-
Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in plasma (or a solution of purified albumin in buffer) to the desired final concentration. Ensure the final DMSO concentration is <0.5%.
-
Prepare a corresponding buffer solution (e.g., PBS, pH 7.4) for the dialysis chamber.
-
-
Assembly of RED Device:
-
Pipette the plasma containing this compound into the sample chamber of the RED device insert.
-
Pipette the buffer into the buffer chamber.
-
-
Incubation:
-
Seal the plate and incubate on an orbital shaker at 37°C for the time required to reach equilibrium (typically 4-6 hours, should be determined empirically).
-
-
Sampling:
-
After incubation, carefully remove an aliquot from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of this compound in both aliquots using a validated analytical method such as LC-MS/MS.
-
-
Calculation:
-
Percent Bound = [1 - (Concentration in Buffer Chamber / Concentration in Plasma Chamber)] * 100
-
Percent Free = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Protocol 2: Assessment of Albumin Binding using Fluorescence Spectroscopy
This method relies on the quenching of intrinsic tryptophan fluorescence of albumin upon ligand binding.[3][9]
-
Preparation:
-
Prepare a solution of Human Serum Albumin (HSA) in PBS (pH 7.4) at a concentration of ~2 µM.
-
Prepare a series of this compound solutions of varying concentrations.
-
-
Measurement:
-
Place the HSA solution in a quartz cuvette in a fluorometer.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 450 nm. The emission maximum should be around 340-350 nm.
-
-
Titration:
-
Add small aliquots of the this compound stock solution to the HSA solution, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates binding.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Analyze the data using the Stern-Volmer equation to calculate the quenching constant and the binding constant (Ka).[3]
-
Visualizations
Caption: Workflow for Determining Albumin Binding via Equilibrium Dialysis.
References
- 1. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on drug-human serum albumin binding: the current state of the matter. | Semantic Scholar [semanticscholar.org]
- 3. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 9. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing NSC45586 Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of NSC45586 in various cell lines. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family of enzymes, specifically targeting the PP2C phosphatase domain of PHLPP1 and PHLPP2.[1][2] By inhibiting PHLPP, this compound prevents the dephosphorylation of key signaling proteins, leading to the activation of pro-survival pathways. A primary consequence of PHLPP inhibition is the increased phosphorylation and subsequent activation of Akt (also known as Protein Kinase B) and Protein Kinase C (PKC).[1][2] This modulation of signaling can impact various cellular processes, including cell growth, proliferation, and apoptosis.
Q2: In which cell lines has the activity of this compound been studied?
The effects of this compound have been investigated in several non-cancerous cell types, including chondrocytes, neurons, and nucleus pulposus cells. In these contexts, it has been shown to influence cell viability, protect against apoptosis, and alter gene expression. For instance, in chondrocytes, this compound has been observed to promote cell maturation.
Q3: Is there a comprehensive dataset of this compound cytotoxicity (IC50 values) across various cancer cell lines?
Data Presentation
Due to the lack of publicly available IC50 values for this compound in a diverse panel of cancer cell lines, a quantitative data table for direct comparison cannot be provided at this time. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 values in their cell lines of interest.
Experimental Protocols & Troubleshooting Guides
Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density for each cell line.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations for treatment. It is advisable to perform a wide range-finding experiment initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Troubleshooting Guide for Cytotoxicity Assays:
| Issue | Possible Cause | Recommendation |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider excluding the outer wells of the plate from the analysis. |
| No dose-dependent effect observed | The concentration range is too low or too high. The compound may not be cytotoxic to the specific cell line. | Perform a wider range-finding experiment. Confirm the identity and purity of the compound. |
| Precipitation of the compound in the media | Poor solubility of this compound at higher concentrations. | Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a lower top concentration or a different solvent system (with appropriate controls). |
| Inconsistent results between experiments | Variations in cell health, passage number, or reagent quality. | Use cells within a consistent passage number range. Ensure all reagents are fresh and properly stored. Standardize all incubation times and experimental conditions. |
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from cytotoxicity assays (e.g., IC50 and 2x IC50) for a specified time.
-
Include an untreated and a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Troubleshooting Guide for Apoptosis Assays:
| Issue | Possible Cause | Recommendation |
| High background staining in control cells | Cells were handled too harshly during harvesting, leading to membrane damage. | Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Minimize centrifugation speeds. |
| Weak Annexin V signal | The incubation time with this compound was too short to induce significant apoptosis. | Perform a time-course experiment to determine the optimal treatment duration for apoptosis induction. |
| High percentage of necrotic cells (PI positive) | The concentration of this compound used was too high, causing rapid cell death. | Use a lower concentration of the compound, closer to the IC50 value. |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Troubleshooting Guide for Cell Cycle Analysis:
| Issue | Possible Cause | Recommendation |
| Broad G0/G1 and G2/M peaks | Inconsistent staining, cell clumps, or improper instrument settings. | Ensure proper fixation and staining procedures. Filter the cell suspension before analysis to remove clumps. Optimize flow cytometer settings for voltage and compensation. |
| High coefficient of variation (CV) for G1 peak | Cell clumping or rapid acquisition rate. | Ensure a single-cell suspension. Use a slower flow rate during acquisition. |
| No significant change in cell cycle distribution | The concentration or duration of treatment was insufficient to cause cell cycle arrest. | Increase the concentration of this compound or the incubation time. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
How to minimize variability in NSC45586 bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in bioassays involving the PHLPP inhibitor, NSC45586.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP) 1 and 2.[1][2] PHLPPs are phosphatases that inactivate the serine/threonine kinase Akt (also known as Protein Kinase B) by dephosphorylating it at serine 473 (Ser473) in its hydrophobic motif.[3][4] By inhibiting PHLPP1 and PHLPP2, this compound leads to an increase in the phosphorylation of Akt at Ser473, thereby activating it.[5] Activated Akt is a key component of signaling pathways that promote cell survival and proliferation.[6]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to study the roles of PHLPP and the Akt signaling pathway in various cellular processes. It is often used to investigate the therapeutic potential of activating Akt signaling in diseases such as neurodegenerative disorders and to promote chondrocyte maturation.[5][7] It is also used in cancer research to understand the effects of sustained Akt activation.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For example, a stock solution of 82 mg/mL (198.84 mM) can be prepared in fresh, moisture-free DMSO.[2] It is important to use fresh DMSO as moisture can reduce the solubility of the compound.[2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. For use in cell-based assays, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays and provides systematic approaches to resolve them.
Issue 1: High Variability Between Replicate Wells or Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique. Avoid seeding wells at the perimeter of the plate, which are prone to the "edge effect".[8] |
| Variations in Compound Concentration | Prepare a master mix of the final this compound dilution in culture medium to add to all relevant wells, rather than diluting the stock directly into each well. Perform serial dilutions carefully and vortex thoroughly between each dilution step. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. Use a timer and process plates in a consistent order. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, this compound) for a set of comparative experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
Issue 2: No or Weak Observed Effect of this compound on Akt Phosphorylation
A lack of a significant increase in p-Akt (Ser473) is a common issue.
| Potential Cause | Troubleshooting Step |
| Low Basal PHLPP Expression | The cell line used may have low endogenous levels of PHLPP1/2. Confirm PHLPP expression by Western blot or qPCR. Consider using a cell line known to have robust PHLPP expression. |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. A concentration of 25 µM for 24 hours has been used in ATDC5 cells.[9] In neurons, 50 µM was found to be optimal for augmenting IGF-1-induced Akt activation.[10] |
| Rapid Dephosphorylation of Akt | Ensure that the cell lysis buffer contains a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of p-Akt during sample preparation.[10] |
| Poor Compound Stability or Solubility | Ensure the this compound stock solution is properly prepared and stored. When diluting in aqueous media, be mindful of potential precipitation. Visually inspect the media for any signs of precipitation after adding the compound. |
| Western Blotting Issues | See the dedicated troubleshooting guide for p-Akt Western blotting below. |
Issue 3: Unexpected Cytotoxicity Observed
This compound is not typically cytotoxic at standard research concentrations, so unexpected cell death warrants investigation.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is not exceeding a non-toxic level (typically <0.5%, but ideally ≤0.1%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Compound Contamination or Degradation | If possible, verify the purity of the this compound compound. Ensure it has been stored correctly to prevent degradation. |
| Off-Target Effects | At high concentrations, small molecules can have off-target effects. Perform a dose-response curve for cytotoxicity to determine if the effect is concentration-dependent. |
| Cell Line Sensitivity | Some cell lines may be particularly sensitive. Consider using a lower concentration range of this compound. |
Quantitative Data Summary
The following table summarizes quantitative data related to the effects of this compound from the literature. This can serve as a benchmark for expected outcomes in your experiments.
| Parameter | Cell Type/System | Value | Notes |
| Increase in p-Akt2 (Ser474) Phosphorylation | Primary mouse chondrocytes | 2 to 6-fold | Measured after 30 minutes of treatment.[11] |
| Increase in p-PKC (Ser660) Phosphorylation | Primary mouse chondrocytes | 2 to 6-fold | Measured after 30 minutes of treatment.[11] |
| Optimal Concentration for p-Akt Augmentation | Primary rat neurons | 50 µM | In the presence of IGF-1.[10] |
| Concentration for In Vitro Studies | ATDC5 cells and primary immature chondrocytes | 25 µM | Used for 24-hour treatments.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-Akt (Ser473) after this compound Treatment
This protocol provides a detailed methodology for assessing the primary downstream effect of this compound.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. b. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). c. Incubate for the predetermined optimal time.
2. Cell Lysis: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE: a. Add 4x or 6x Laemmli sample buffer to the normalized lysates. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's instructions.
5. Protein Transfer: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally preferred over non-fat milk to reduce background.[10] b. Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using a digital imager or X-ray film. c. For normalization, strip the membrane and re-probe with an antibody for total Akt. d. Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a colorimetric assay to assess the impact of this compound on cell viability and proliferation.
1. Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. c. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Assay: a. After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[12] b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully aspirate the medium containing MTT. d. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] e. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells (medium only). c. Calculate cell viability as a percentage relative to the vehicle-treated control cells. d. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value, if applicable.
Visualizations
Caption: PHLPP/Akt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchhub.com [researchhub.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of NSC45586 and NSC117079 in Promoting Chondrocyte Differentiation
For researchers, scientists, and drug development professionals, the quest for potent molecules that can effectively drive chondrocyte differentiation for cartilage repair and osteoarthritis treatment is a continuous endeavor. Among the promising candidates are NSC45586 and NSC117079, two small molecule inhibitors of the PH domain and leucine-rich repeat protein phosphatases (Phlpp1/2). This guide provides an objective comparison of their performance in promoting chondrocyte differentiation, supported by experimental data and detailed protocols.
Both this compound and NSC117079 have been identified as promoters of chondrocyte proliferation and matrix production.[1][2][3] They function by inhibiting Phlpp1/2, leading to increased phosphorylation of anabolic signaling molecules such as Akt2 and PKC.[1] This inhibition not only boosts the production of essential cartilage matrix components but also suppresses matrix degradation.[1][2][3] While both compounds show efficacy, they exhibit differences in their pharmacokinetic profiles and specific effects on chondrogenic markers.
Quantitative Performance in Chondrocyte Differentiation
The efficacy of this compound and NSC117079 in promoting chondrocyte differentiation has been quantitatively assessed through various in vitro assays. The data presented below is derived from studies on primary mouse articular chondrocytes cultured in micromasses.
| Parameter | Vehicle (Control) | This compound (25 µM) | NSC117079 (25 µM) | Citation |
| Glycosaminoglycan (GAG) Production | Baseline | Significantly Higher | Significantly Higher | [1][4] |
| Sox9 mRNA Expression | Baseline | Increased | Increased | [1][2][3][5] |
| Col2a1 (Collagen Type II) mRNA Expression | Baseline | Increased | Increased | [1][2][3][5] |
| Prg4 (Proteoglycan 4) mRNA Expression | Baseline | Increased | Increased | [1][2][3][5] |
| Mmp13 (Matrix Metalloproteinase-13) mRNA Expression | Baseline | Suppressed | Suppressed | [1][5] |
| Phlpp1 mRNA Expression | Baseline | Reduced | Reduced | [1][5] |
| Phlpp2 mRNA Expression | Baseline | Reduced | Reduced | [1][5] |
Key Findings:
-
Both this compound and NSC117079 significantly stimulate the production of glycosaminoglycans (GAGs), a critical component of the cartilage extracellular matrix.[1][4]
-
The expression of key chondrogenic transcription factor Sox9 and the major cartilage matrix proteins, collagen type II (Col2a1) and proteoglycan 4 (Prg4), are upregulated by both compounds.[1][2][3][5]
-
Concurrently, both molecules suppress the expression of Mmp13, an enzyme involved in cartilage degradation.[1][5]
-
Interestingly, both compounds also lead to a reduction in the mRNA levels of their targets, Phlpp1 and Phlpp2, suggesting a dual mechanism of action: direct enzymatic inhibition and suppression of phosphatase expression.[1][5]
While both compounds demonstrate pro-chondrogenic activity, one study noted that NSC117079 has a more favorable pharmacokinetic profile in vivo compared to this compound, which is characterized as more lipophilic with a higher volume of distribution.[1]
Mechanism of Action: Phlpp Inhibition Signaling Pathway
This compound and NSC117079 exert their pro-chondrogenic effects by inhibiting the Phlpp1 and Phlpp2 phosphatases. This inhibition prevents the dephosphorylation of key downstream targets, notably the protein kinases Akt and PKC. The sustained phosphorylation of these kinases promotes anabolic signaling pathways that drive chondrocyte proliferation, survival, and matrix synthesis.
Caption: Signaling pathway of this compound and NSC117079 in chondrocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to evaluate the effects of this compound and NSC117079 on chondrocyte differentiation.
Micromass Culture of Primary Chondrocytes
This technique is used to create a three-dimensional cell culture environment that mimics in vivo chondrogenesis.
Caption: Experimental workflow for micromass culture of chondrocytes.
Detailed Steps:
-
Cell Isolation: Isolate primary articular chondrocytes from the femoral heads and tibial plateaus of young mice.
-
Cell Culture: Culture the isolated chondrocytes in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Micromass Formation: Create high-density micromass cultures by seeding 2 x 10^5 cells in a 20 µL drop in the center of a well of a 24-well plate. Allow the cells to adhere for 2-4 hours at 37°C.
-
Chondrogenic Induction: After adherence, flood the wells with chondrogenic medium (DMEM supplemented with 2% FBS, ITS, 0.05 mg/mL ascorbic acid, and 10 µM β-glycerophosphate).
-
Compound Treatment: Add this compound (25 µM), NSC117079 (25 µM), or vehicle (0.05% DMSO) to the cultures.
-
Incubation and Maintenance: Culture the micromasses for up to 9 days, with media changes every 3 days.[1]
Glycosaminoglycan (GAG) Assay
This assay quantifies the amount of sulfated GAGs, a major component of the cartilage matrix, produced by the chondrocytes.
Protocol:
-
Harvest and Digest: Harvest the micromass cultures and digest them with papain.
-
DMMB Staining: Use the Blyscan™ Glycosaminoglycan Assay kit (or a similar dimethylmethylene blue-based assay). Add the DMMB dye solution to the digested samples.
-
Quantification: Measure the absorbance at 655 nm. The amount of GAG is determined by comparison to a standard curve generated using chondroitin sulfate.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of specific genes related to chondrocyte differentiation and matrix metabolism.
Protocol:
-
RNA Isolation: Isolate total RNA from the micromass cultures using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (Sox9, Col2a1, Prg4, Mmp13, Phlpp1, Phlpp2) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control group.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated Akt and PKC, to confirm the mechanism of action of the compounds.
Protocol:
-
Protein Extraction: Lyse the chondrocytes in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of Akt and PKC. Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.
Conclusion
Both this compound and NSC117079 are effective inducers of chondrocyte differentiation in vitro. They operate through a well-defined mechanism involving the inhibition of Phlpp1/2 phosphatases, which in turn enhances anabolic signaling. While their performance in promoting the expression of key chondrogenic markers is comparable, NSC117079 appears to have a more advantageous pharmacokinetic profile for potential in vivo applications. The experimental protocols provided herein offer a robust framework for further investigation and validation of these and other promising compounds in the field of cartilage regeneration.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of NSC45586 and Other PHLPP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of NSC45586 and other small molecule inhibitors of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase (PHLPP). PHLPPs are key regulators of critical cell signaling pathways, including the PI3K/Akt pathway, making them attractive targets for therapeutic intervention in a variety of diseases, including cancer and neurodegenerative disorders. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying biological processes to aid researchers in selecting and utilizing these inhibitors.
Overview of PHLPP and its Inhibition
PHLPP is a family of serine/threonine phosphatases, with PHLPP1 and PHLPP2 being the two major isoforms. They act as tumor suppressors by directly dephosphorylating and inactivating pro-survival kinases such as Akt and Protein Kinase C (PKC)[1][2]. Specifically, PHLPP dephosphorylates the hydrophobic motif of Akt (Ser473 in Akt1), which is a crucial step for its full activation[3]. By inhibiting PHLPP, small molecules can enhance Akt signaling, promoting cell survival and proliferation. This compound is a pan-inhibitor of PHLPP1 and PHLPP2, targeting their PP2C phosphatase domain[3]. This guide compares its efficacy with other known PHLPP inhibitors.
Quantitative Comparison of PHLPP Inhibitors
The following tables summarize the available quantitative data for this compound and other PHLPP inhibitors. It is important to note that IC50 values can vary between different experimental setups, and direct comparison should be made with caution when data is sourced from multiple studies.
Table 1: In Vitro IC50 Values of PHLPP Inhibitors
| Compound | Target | In Vitro IC50 (µM) | Assay Type | Source |
| This compound | PHLPP2 | 3.70 ± 0.06 | pNPP phosphatase assay | [3] |
| NSC117079 | PHLPP2 | 5.45 ± 0.05 | pNPP phosphatase assay | [3] |
| NSC74429 | PHLPP | <5 | Not specified | |
| NSC13378 | PHLPP | Not specified | Not specified | |
| NSC25247 | PHLPP | Not specified | Not specified |
Table 2: Cellular Efficacy of this compound vs. NSC117079 in Human Nucleus Pulposus (NP) Cells
| Parameter | This compound (100 µM) | NSC117079 (100 µM) | Source |
| Cell Viability (MTT Assay) | Increased (significant in males) | No significant effect | [4] |
| Apoptosis (TUNEL Assay) | Decreased (significant in males) | No significant effect | [4] |
| KRT19 Expression (qRT-PCR) | Increased | Increased | [4] |
| ACAN Expression (qRT-PCR) | Increased | No significant effect | [4] |
| SOX9 Expression (qRT-PCR) | Increased | No significant effect | [4] |
| MMP13 Expression (qRT-PCR) | Decreased | No significant effect | [4] |
| p-Akt (Ser473) Levels | Increased (in males) | No significant effect | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. On the PHLPPside: Emerging Roles of PHLPP Phosphatases in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLPP - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
Activating Akt: A Comparative Guide to NSC45586 and PHLPP1/2 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of activating the critical cell signaling protein Akt is paramount. This guide provides an objective comparison of two widely used methods: the small molecule inhibitor NSC45586 and siRNA-mediated knockdown of its negative regulators, PHLPP1 and PHLPP2.
This comparison delves into the mechanisms, efficacy, and experimental considerations for each approach, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. PHLPP1/2 siRNA
| Feature | This compound | PHLPP1/2 siRNA Knockdown |
| Mechanism of Action | Pharmacological inhibition of PHLPP1 and PHLPP2 phosphatase activity.[1] | Post-transcriptional gene silencing of PHLPP1 and/or PHLPP2, leading to reduced protein expression. |
| Target | PP2C phosphatase domain of both PHLPP1 and PHLPP2.[1] | mRNA of PHLPP1 and/or PHLPP2. |
| Specificity | Pan-inhibitor of PHLPP1 and PHLPP2. May have off-target effects on other phosphatases at higher concentrations. | Can be designed to be specific for PHLPP1 or PHLPP2, allowing for the study of isoform-specific functions.[2][3] Potential for off-target gene silencing. |
| Mode of Action | Reversible, dose-dependent inhibition. | Transient reduction in protein expression. |
| Delivery | Direct addition to cell culture media. | Requires transfection reagents or viral vectors to deliver siRNA into cells. |
| Time to Effect | Rapid, with effects on Akt phosphorylation observed within minutes to hours.[1] | Slower, requiring time for mRNA and protein degradation (typically 24-72 hours). |
| Duration of Effect | Dependent on the half-life of the compound in the specific experimental system. | Transient, typically lasting for several days depending on cell division rate and siRNA stability. |
Quantitative Comparison of Akt Activation
The following tables summarize quantitative data on the effects of this compound and PHLPP1/2 siRNA knockdown on Akt phosphorylation from various studies. It is important to note that these results are from different cell types and experimental conditions, precluding a direct, one-to-one comparison.
Table 1: Effect of this compound on Akt Phosphorylation
| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in p-Akt (Ser473) | Reference |
| Chondrocytes | 10 µM | 30 minutes | 2- to 6-fold (p-Akt2) | [1] |
| Human Nucleus Pulposus Cells | 100 µM | 30 minutes | Dose-dependent increase | [4] |
Table 2: Effect of PHLPP1/2 siRNA Knockdown on Akt Phosphorylation
| Target | Cell Type | Duration of Knockdown | Fold Increase in p-Akt (Ser473) | Reference |
| PHLPP1 | Hippocampal Neurons | Not specified | Significant increase (densitometry data available in source) | [5] |
| PHLPP1 | Human T-cells | Not specified | 7.1-fold increase in Akt activity | [6] |
| PHLPP1 & PHLPP2 | H157 cells | 48 hours | 5-fold increase |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: PI3K/Akt signaling pathway showing points of intervention for this compound and PHLPP1/2 siRNA.
Caption: Comparative experimental workflow for Akt activation via this compound treatment or PHLPP1/2 siRNA knockdown.
Detailed Experimental Protocols
1. This compound Treatment for Akt Activation
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
-
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for your cells
-
Plates for cell culture
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
-
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): To observe a more robust activation of Akt upon stimulation, serum-starve the cells for 2-4 hours in a serum-free medium prior to treatment.
-
This compound Treatment: Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). Time-course experiments are recommended to determine the optimal incubation time.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis: Proceed with Western blotting to detect p-Akt (Ser473), total Akt, and a loading control.
-
2. PHLPP1/2 siRNA Knockdown and Western Blot for p-Akt
This protocol provides a general framework for siRNA-mediated knockdown. Transfection conditions should be optimized for each cell line.
-
Materials:
-
PHLPP1 and/or PHLPP2 siRNA (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Cell culture medium and plates
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 20-50 nM final concentration) into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal knockdown time should be determined empirically.
-
Cell Lysis and Protein Quantification: Follow steps 5 and 6 from the this compound protocol.
-
Western Blot Analysis: Perform Western blotting to assess the knockdown efficiency of PHLPP1 and/or PHLPP2, and to measure the levels of p-Akt (Ser473), total Akt, and a loading control.
-
Discussion and Considerations
This compound:
-
Advantages: The primary advantage of this compound is its ease of use and rapid action. As a small molecule, it can be directly added to the cell culture medium, and its effects on Akt phosphorylation are typically observed within a short timeframe. This makes it suitable for experiments requiring acute inhibition of PHLPP activity.
-
Limitations: A key consideration is its pan-inhibitory nature, targeting both PHLPP1 and PHLPP2. This lack of isoform specificity can be a drawback if the goal is to dissect the distinct roles of each PHLPP isoform. Furthermore, as with any small molecule inhibitor, the potential for off-target effects, especially at higher concentrations, should be considered and controlled for.
PHLPP1/2 siRNA Knockdown:
-
Advantages: The major strength of siRNA-mediated knockdown is its specificity. By using siRNAs targeting either PHLPP1 or PHLPP2, researchers can investigate the isoform-specific regulation of Akt and its downstream signaling pathways.[2][3] This approach provides a powerful tool for elucidating the distinct biological functions of PHLPP1 and PHLPP2.
-
Limitations: The process of siRNA knockdown is more complex and time-consuming than using a small molecule inhibitor. It requires optimization of transfection conditions to achieve efficient knockdown without inducing cellular toxicity. The effect is also transient, and the level of protein reduction can vary between experiments. Incomplete knockdown may also lead to ambiguous results.
Conclusion
Both this compound and PHLPP1/2 siRNA knockdown are valuable tools for activating Akt signaling through the inhibition of PHLPP phosphatases. The choice between these two methods will ultimately depend on the specific research question, the experimental system, and the desired level of target specificity. For rapid and general inhibition of PHLPP activity, this compound is a convenient option. For dissecting the isoform-specific roles of PHLPP1 and PHLPP2 in regulating Akt signaling, siRNA-mediated knockdown is the more appropriate and powerful approach. Careful consideration of the advantages and limitations of each method, along with rigorous experimental design and validation, will ensure the generation of reliable and meaningful data.
References
- 1. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PHLPP1 splice variants differentially regulate AKT and PKCα signaling in hippocampal neurons: characterization of PHLPP proteins in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
On-Target Validation of NSC45586 in PHLPP Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of NSC45586, a small molecule inhibitor of the Pleckstrin Homology (PH) domain Leucine-rich repeat Protein Phosphatases 1 and 2 (PHLPP1 and PHLPP2). The primary focus is the validation of its mechanism of action using knockout models, with a comparative analysis against the alternative inhibitor, NSC117079.
Introduction to this compound and its Target
This compound is a selective inhibitor of both PHLPP1 and PHLPP2.[1][2] These phosphatases are key negative regulators of the pro-survival Akt signaling pathway.[3][4] Specifically, PHLPP1 and PHLPP2 dephosphorylate Akt at its hydrophobic motif (Serine 473 for Akt1), leading to its inactivation.[4] By inhibiting PHLPP, this compound is designed to increase Akt phosphorylation, thereby promoting cell survival and other downstream signaling events.[5] The validation of this on-target effect is crucial for its development as a research tool and potential therapeutic agent. While direct experimental validation of this compound in PHLPP knockout models is not extensively documented in publicly available literature, the phenotypic similarities between PHLPP1 knockout models and the effects of PHLPP inhibitors provide strong evidence for its on-target activity.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PHLPP-Akt signaling pathway and a general workflow for validating the on-target effects of PHLPP inhibitors using knockout models.
Caption: The PHLPP-Akt Signaling Pathway.
Caption: Experimental Workflow for On-Target Validation.
Comparative Data: this compound vs. Alternatives and Knockout Models
The following tables summarize key quantitative data from studies investigating this compound, its alternative NSC117079, and findings from PHLPP1 knockout models.
Table 1: In Vitro Efficacy and On-Target Effects
| Parameter | This compound | NSC117079 | PHLPP1 Knockout (KO) | Reference(s) |
| Target | PHLPP1 and PHLPP2 | PHLPP1 and PHLPP2 | PHLPP1 | [1][2] |
| Mechanism | Inhibition of phosphatase activity | Inhibition of phosphatase activity | Genetic deletion of PHLPP1 | [6][7][8] |
| Effect on Akt Phosphorylation (Ser473) | Increased in a dose-dependent manner in human NP cells (more pronounced in males). Increased in primary rat cortical neurons. | No significant effect on Akt phosphorylation in human NP cells. Increased in primary rat cortical neurons. | Increased basal and agonist-induced Akt phosphorylation in cardiomyocytes and mouse embryonic fibroblasts. | [7][8][9][10] |
| Effect on Downstream Targets | Increased FOXO1 protein expression in human NP cells. | No significant effect on FOXO1 expression in human NP cells. | Potentiated phosphorylation of Akt downstream targets (e.g., GSK3) in cardiomyocytes. | [7][8] |
| Cellular Phenotype | Promoted nucleus pulposus cell health and preserved cell morphology. | Limited effect on nucleus pulposus cell health. | Similar phenotypes to PHLPP inhibitor treatment in chondrocytes. | [6][7] |
Table 2: In Vivo Pharmacokinetics and Effects
| Parameter | This compound | NSC117079 | PHLPP1 Knockout (KO) | Reference(s) |
| In Vivo Model | Wild-type mice | Wild-type mice | PHLPP1 knockout mice | [6][11] |
| Pharmacokinetics (in mice) | Longer half-life and higher volume of distribution. | Shorter half-life and more favorable pharmacokinetic profile. | N/A | [6] |
| In Vivo Efficacy | Preserved nucleus pulposus cell morphology and suppressed apoptosis in a mouse intervertebral disc organ culture model. | Did not show the same protective effects in the intervertebral disc organ culture model. Protected cartilage structure in a post-traumatic osteoarthritis model. | Protected against cartilage degradation in a model of post-traumatic osteoarthritis. | [7][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and critical evaluation.
Western Blot Analysis of Akt Phosphorylation in PHLPP1 Knockout Cells
This protocol is based on methodologies described in studies utilizing PHLPP1 knockout models.[8][12]
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or primary cardiomyocytes were isolated from wild-type (WT) and PHLPP1 knockout (KO) mice and cultured under standard conditions.[8][10]
-
Treatment: Cells were serum-starved for a specified period (e.g., 4-24 hours) and then treated with this compound (e.g., 10-50 µM), NSC117079 (e.g., 10-50 µM), or vehicle control (e.g., DMSO) for a designated time (e.g., 30 minutes to 24 hours). In some experiments, cells were stimulated with a growth factor like IGF-1 following inhibitor treatment.[9]
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-Akt (Ser473), total Akt, and PHLPP1. Subsequently, membranes were incubated with appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the ratio of phospho-Akt to total Akt.
In Vivo Treatment and Analysis in Mouse Models
This protocol is a composite based on in vivo studies with PHLPP inhibitors and knockout mice.[6][7][11]
-
Animal Models: Wild-type and PHLPP1 knockout mice were used. For some studies, specific conditional knockout models are generated.[11]
-
Compound Administration: this compound or NSC117079 was administered to wild-type mice via an appropriate route (e.g., intraperitoneal or intra-articular injection) at a specified dose and frequency.[6][11]
-
Tissue Collection and Processing: At the end of the treatment period, tissues of interest (e.g., intervertebral discs, cartilage) were harvested. For biochemical analysis, tissues were snap-frozen in liquid nitrogen and stored at -80°C. For histological analysis, tissues were fixed in formalin and embedded in paraffin.
-
Biochemical Analysis: Tissue lysates were prepared and subjected to Western blot analysis as described in the in vitro protocol to assess protein expression and phosphorylation status.
-
Histological Analysis: Tissue sections were stained with relevant dyes (e.g., Safranin O for cartilage) to assess tissue morphology and pathology. Immunohistochemistry could also be performed to detect specific protein markers.
Conclusion
The available evidence strongly supports the on-target effect of this compound as an inhibitor of PHLPP1/2, leading to increased Akt phosphorylation. The phenotypic similarities observed between this compound treatment and PHLPP1 genetic knockout provide compelling, albeit indirect, validation. This compound has demonstrated efficacy in in vitro and ex vivo models, particularly in promoting the health of nucleus pulposus cells.[7] In comparison, the alternative inhibitor NSC117079 exhibits a more favorable pharmacokinetic profile but may have different cellular effects.[6]
For definitive on-target validation, future studies should include direct comparative experiments where wild-type and PHLPP1/2 knockout cells or animals are treated with this compound, and the downstream signaling events are meticulously quantified. Such studies will be instrumental in solidifying the utility of this compound as a specific pharmacological tool for dissecting the roles of PHLPP phosphatases in health and disease.
References
- 1. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning off AKT: PHLPP as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHLPP-1 Negatively Regulates Akt Activity and Survival in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PHLPP1/2 phosphatases rescues pancreatic β-cells in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Phlpp1 preserves the mechanical integrity of articular cartilage in a murine model of post-traumatic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHLPP1 splice variants differentially regulate AKT and PKCα signaling in hippocampal neurons: characterization of PHLPP proteins in the adult hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NSC45586 and NSC117079 pharmacokinetics
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed comparison of the pharmacokinetic profiles of two small molecule inhibitors of pleckstrin homology domain leucine-rich repeat protein phosphatases (Phlpp), NSC45586 and NSC117079. The data presented herein is crucial for researchers and drug development professionals evaluating the therapeutic potential and limitations of these compounds. Both molecules have been shown to promote chondrocyte maturation and are being investigated for their potential in cartilage regeneration.[1][2]
Executive Summary
In vivo studies in male C57Bl/6J mice reveal significant differences in the pharmacokinetic behaviors of this compound and NSC117079.[1][3] NSC117079 demonstrates a more favorable pharmacokinetic profile, characterized by a shorter half-life and lower volume of distribution, suggesting it primarily remains within the plasma and is readily excreted.[1] Conversely, this compound exhibits properties of a more lipophilic compound with a higher volume of distribution and longer half-life, indicating broader distribution into tissues and slower elimination.[1] These distinct profiles have significant implications for dosing strategies, potential for off-target effects, and overall clinical developability.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and NSC117079 following intravenous administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in vivo [1]
| Dose (mg/kg) | AUC (mg*h/L) | Clearance (mL·kg⁻¹ min⁻¹) | Cmax (nM) | Tmax (hr) |
| 1.0 | 179.7 | 44.5 | 30.6 | 1 |
| 2.5 | 379.9 | 42.1 | 42.5 | 1 |
| 5.0 | 800 | 40.1 | 129.5 | 4 |
Table 2: Pharmacokinetic Parameters of NSC117079 in vivo [1]
| Dose (mg/kg) | AUC (mg*h/L) | Clearance (mL·kg⁻¹ min⁻¹) | Cmax (nM) | Tmax (hr) |
| 1.0 | 874.9 | 9.14 | 570 | 0.5 |
| 2.5 | 2124 | 7.53 | 1197 | 0.5 |
| 5.0 | 4362 | 7.34 | 3893 | 0.5 |
Table 3: Comparative Summary of Key Pharmacokinetic Properties
| Parameter | This compound | NSC117079 | Interpretation |
| Half-life (t½) | 3.5 - 6 hours[1] | ~1 hour[1][3] | This compound has a significantly longer duration in circulation. |
| Volume of Distribution (Vd) | 261 - 376 L/kg[3] | 8 - 14 L/kg[3] | This compound is more widely distributed into tissues, suggesting higher lipophilicity. NSC117079 is largely confined to the plasma.[1] |
| Elimination | Not detected in urine over 8 hours.[1][3] | Majority excreted in urine within 4 hours.[1] | NSC117079 is primarily cleared renally, while the elimination route for this compound is not through the urine. |
| Time to Elimination from Bloodstream | 8 - 10 hours[3] | Within 4 hours[1][2] | NSC117079 is cleared from the bloodstream more rapidly. |
Experimental Protocols
The pharmacokinetic data presented was obtained through the following experimental design:
1. Animal Model:
2. Drug Administration:
3. Sample Collection:
-
Blood: Blood samples were collected at regular intervals over a 48-hour period post-injection.[3]
-
Urine: For urinary recovery studies, mice were housed in glass metabolism chambers, and urine was collected at 2 to 4-hour intervals.[1]
4. Bioanalytical Method:
-
Technique: Liquid chromatography/mass spectrometry (LC/MS) was used to determine the concentrations of this compound and NSC117079 in plasma and urine.[2][3]
5. Pharmacokinetic Analysis:
-
Method: Standard noncompartmental analysis was used to calculate the pharmacokinetic parameters.[1]
Visualizations
Signaling Pathway
Both this compound and NSC117079 are inhibitors of the PHLPP family of phosphatases. By inhibiting PHLPP, these compounds prevent the dephosphorylation of key downstream signaling molecules, such as Akt and PKC, leading to their activation.
Caption: Inhibition of PHLPP by this compound and NSC117079 leads to activation of Akt and PKC.
Experimental Workflow
The following diagram illustrates the workflow used to determine and compare the pharmacokinetic profiles of this compound and NSC117079.
Caption: Workflow for the comparative pharmacokinetic analysis of this compound and NSC117079.
References
NSC45586: A Comparative Analysis of its Cross-reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
NSC45586 has been identified as a selective inhibitor of the PH domain Leucine-rich repeat Protein Phosphatase (PHLPP) family, which play a critical role in regulating cell signaling pathways, including the Akt and protein kinase C (PKC) pathways.[1] Understanding the selectivity of small molecule inhibitors is paramount in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of this compound's cross-reactivity with other key serine/threonine phosphatases, supported by experimental data and detailed protocols.
Executive Summary
This compound demonstrates a notable selectivity for PHLPP over other major serine/threonine phosphatases. Experimental data reveals that while it effectively inhibits PHLPP2, its inhibitory activity against Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2B (PP2B/Calcineurin) is significantly lower. This selectivity profile suggests that this compound is a valuable tool for specifically probing the function of PHLPP in cellular processes and holds promise for the development of targeted therapeutics.
Comparative Inhibition Data
The following table summarizes the in vitro inhibitory activity of this compound against a panel of phosphatases. The data is derived from a study by Sierecki et al. (2010), where this compound is referred to as compound 13.[1]
| Phosphatase Target | This compound (Compound 13) IC50 (µM) | Selectivity over PHLPP2 |
| PHLPP2 | 3.70 ± 0.06 | 1x |
| PP1 | ~100 | ~27x |
| PP2A | > 100 | > 27x |
| PP2B (Calcineurin) | > 100 | > 27x |
| PP2Cα | ~100 | ~27x |
Table 1: Comparative IC50 values of this compound against various phosphatases. Data extracted from Sierecki et al., 2010.[1]
Signaling Pathway Context
This compound exerts its cellular effects by inhibiting PHLPP, which is a key negative regulator of the PI3K/Akt signaling pathway. By inhibiting PHLPP, this compound leads to an increase in the phosphorylation and activation of Akt, a central kinase that promotes cell survival, growth, and proliferation.
References
Confirming the Downstream Effects of NSC45586 with Genetic Controls: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream cellular effects induced by the small molecule inhibitor NSC45586 against those elicited by genetic controls. The aim is to validate that the pharmacological effects of this compound are a direct result of its intended on-target activity. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation assays.
Introduction to this compound and the Importance of Genetic Validation
This compound is a small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP) family, with selectivity for isoforms PHLPP1 and PHLPP2.[1][2][3] PHLPP phosphatases are critical negative regulators of several signaling pathways, most notably by dephosphorylating and inactivating protein kinase B (Akt) and protein kinase C (PKC).[4][5] By inhibiting PHLPP, this compound is expected to increase the phosphorylation and activity of Akt and other substrates, thereby influencing cell survival, proliferation, and metabolism.
In drug discovery, confirming that a compound's biological effects are due to the modulation of its intended target is a critical step known as target validation.[6] Off-target effects can lead to misleading results and potential toxicity. Genetic controls, such as siRNA-mediated gene knockdown or CRISPR/Cas9-mediated gene knockout, are the gold standard for validating a drug's mechanism of action.[6][7][8] By comparing the phenotype of drug treatment to the phenotype of genetically silencing the target protein, researchers can confidently attribute the drug's effects to its on-target activity. Studies have shown that drugs with genetically validated targets have a significantly higher probability of success in clinical trials.[7][8]
The PHLPP/Akt Signaling Pathway
The diagram below illustrates the central role of PHLPP1/2 in the Akt signaling cascade. PHLPP directly dephosphorylates the hydrophobic motif (Serine 473) of Akt, leading to its inactivation. Both this compound and genetic silencing of PHLPP remove this inhibitory brake, resulting in sustained Akt phosphorylation and activation of downstream signaling.
Data Presentation: this compound vs. Genetic Controls
The following tables summarize experimental data comparing the effects of this compound with genetic knockdown or knockout of PHLPP.
Table 1: Effects on Key Signaling Molecules
| Downstream Target | Method of Inhibition | Cell Type | Observed Effect | Citation(s) |
| p-Akt (S473/474) | This compound | Chondrocytes, Neurons | ▲ Increased phosphorylation (2 to 6-fold) | [4][9] |
| PHLPP1 shRNA | Neurons, Astrocytes | ▲ Increased phosphorylation | [5][9] | |
| PHLPP2 Knockdown | Astrocytes | ▲ Increased phosphorylation | [5] | |
| p-PKC (S660) | This compound | Chondrocytes | ▲ Increased phosphorylation (2 to 6-fold) | [4] |
| PHLPP1 Protein | This compound | Chondrocytes | ▼ Decreased expression | [4] |
| PHLPP2 Protein | This compound | Chondrocytes | ▼ Decreased expression | [4] |
Table 2: Effects on Gene Expression
| Gene Target | Method of Inhibition | Cell Type | Change in Expression | Citation(s) |
| PTH1R | This compound | Chondrocytes | ▲ Increased mRNA and protein | [1] |
| KRT19 | This compound | Nucleus Pulposus Cells | ▲ Increased mRNA | [10][11] |
| ACAN | This compound | Nucleus Pulposus Cells | ▲ Increased mRNA | [10][11] |
| SOX9 | This compound | Nucleus Pulposus Cells | ▲ Increased mRNA | [10][11] |
| MMP13 | This compound | Chondrocytes, NP Cells | ▼ Decreased mRNA | [4][10][11] |
Table 3: Effects on Cellular Phenotype
| Phenotype | Method of Inhibition | Cell Type | Observed Effect | Citation(s) |
| Neuroprotection | This compound | Neurons | ▲ Increased survival | [9] |
| PHLPP1 Knockout | Neurons | ▲ Increased survival | [9] | |
| Chondrocyte Maturation | This compound | Chondrocytes | ▲ Promoted maturation and matrix synthesis | [4] |
| Cell Proliferation | This compound | Nucleus Pulposus Cells | ▲ Increased proliferation | [10] |
| Astrocyte Survival | This compound | Astrocytes | ▼ Decreased survival | [5][9] |
| PHLPP2 Knockdown | Astrocytes | ▼ Decreased survival (mimics this compound) | [5] | |
| PHLPP1 Knockdown | Astrocytes | ▲ Increased survival | [5][9] |
Note: The contrasting effects in astrocytes highlight the power of genetic controls to dissect isoform-specific functions. The pan-inhibitory action of this compound on both PHLPP1 and PHLPP2 results in a phenotype mimicked by PHLPP2 knockdown, not PHLPP1 knockdown.
Experimental and Logical Workflows
Validating on-target effects requires a parallel experimental design where the pharmacological agent is compared directly with a genetic perturbation of the target in the same system.
The logical framework for this validation process is straightforward: if two different methods of inhibiting a target (pharmacological and genetic) produce the same result, it strongly implies the result is a direct consequence of inhibiting that target.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (p-Akt)
This protocol is adapted from methodologies used in chondrocyte and neuron studies.[4][9]
-
Cell Seeding and Treatment: Plate cells (e.g., ATDC5 chondrocytes or primary cortical neurons) at a density of 5 x 10^5 cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Inhibition: Treat cells with this compound (e.g., 25 µM) or vehicle (DMSO) for the desired time (e.g., 30 minutes for rapid phosphorylation events). For genetic controls, use cells previously transfected with PHLPP-targeting or non-targeting control siRNA.
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH), diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imaging system. Quantify band intensity using software like ImageJ.
Protocol 2: siRNA-mediated Knockdown of PHLPP
This is a general protocol for transient gene silencing.
-
siRNA Design: Use a validated siRNA sequence targeting PHLPP1 or PHLPP2. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Cell Seeding: Plate cells 24 hours before transfection to achieve 60-80% confluency at the time of transfection.
-
Transfection Complex Formation: For each well, dilute siRNA (e.g., 50 pmol) in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Validation and Experimentation: After incubation, validate knockdown efficiency by qPCR or Western blot. The cells are now ready for downstream experiments (e.g., treatment with other compounds, functional assays) as described in the workflow.
Protocol 3: CRISPR/Cas9-mediated Knockout of PHLPP
This protocol provides a general workflow for generating stable knockout cell lines.[12][13]
-
gRNA Design: Design and validate at least two single guide RNAs (sgRNAs) targeting an early exon of the PHLPP1 or PHLPP2 gene to ensure a frameshift mutation.
-
Vector Delivery: Clone the sgRNA into a Cas9 expression vector (e.g., pLentiCrispr-V2). This vector often contains a selection marker like puromycin resistance.
-
Transfection/Transduction: Deliver the Cas9/sgRNA vector into the target cells using lipid-based transfection or lentiviral transduction.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-edited cells.
-
Single-Cell Cloning: After selection, plate the surviving cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Clone Expansion and Validation: Expand individual clones and screen for successful knockout by Western blot (to confirm protein absence) and Sanger sequencing of the targeted genomic region (to identify indel mutations).
-
Experimentation: Once validated, the knockout clone can be used in experiments alongside the wild-type parental line to compare phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chondrocytic and pharmacokinetic properties of Phlpp inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the PHLPPside: Emerging Roles of PHLPP Phosphatases in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Using Genetics to Identify Drug Targets and Maximize Clinical Trial Success - DISGENET Blog | Gene–Disease Database Insights [blog.disgenet.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential efficacy of two small molecule PHLPP inhibitors to promote nucleus Pulposus cell health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acris.aalto.fi [acris.aalto.fi]
- 13. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking NSC45586 Activity Against Known Akt Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Aktivating activity of NSC45586 with other well-established Akt activators, namely SC79 and Insulin-like Growth Factor-1 (IGF-1). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in cellular signaling and drug discovery.
Introduction to Akt Activation
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling pathways, governing essential processes such as cell growth, proliferation, survival, and metabolism. Its activation is a tightly regulated process, primarily initiated by the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. Full activation of Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2. Dysregulation of the Akt pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making Akt activators valuable tools for research and potential therapeutic agents.
Overview of Akt Activators
This guide focuses on three distinct Akt activators, each with a unique mechanism of action.
-
This compound: A small molecule inhibitor of the PH domain and leucine-rich repeat protein phosphatase (PHLPP).[1][2] PHLPP is a negative regulator of the Akt signaling pathway, and its inhibition by this compound leads to increased Akt phosphorylation and activation.[1][2]
-
SC79: A novel, brain-penetrable small molecule that directly binds to the pleckstrin homology (PH) domain of Akt.[3][4] This interaction induces a conformational change that favors Akt phosphorylation and activation in the cytosol.[5]
-
Insulin-like Growth Factor-1 (IGF-1): A well-characterized growth factor that binds to its receptor tyrosine kinase (IGF-1R).[6][7] This binding event triggers the activation of the PI3K/Akt signaling cascade, leading to robust Akt phosphorylation and activation.[6][7]
Comparative Analysis of Akt Activation
The following table summarizes the key characteristics and reported effective concentrations of this compound, SC79, and IGF-1 for Akt activation. The data is compiled from various in vitro studies.
| Activator | Mechanism of Action | Typical Cell Types Used | Effective Concentration Range | Key Downstream Effects | Reference |
| This compound | PHLPP1/2 inhibitor | Neurons, Chondrocytes | 10 - 100 µM (Optimal ~50 µM in neurons) | Increased p-Akt (Ser473), Neuroprotection | [2][3][4] |
| SC79 | Direct binding to Akt PH domain | Neuronal cells, Cardiomyocytes, Macrophages | 4 - 30 µM | Increased p-Akt (Ser473 & Thr308), Neuroprotection, Cardioprotection | [8][9][10][11] |
| IGF-1 | IGF-1 Receptor agonist | Various cell lines (e.g., A549, PC12, UM) | 10 - 100 ng/mL | Increased p-Akt (Ser473 & Thr308), Cell survival, Proliferation | [6][12][13] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Inhibition of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase Is Neuroprotective: Differential Effects on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule-induced cytosolic activation of protein kinase Akt rescues ischemia-elicited neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SC79 protects dopaminergic neurons from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Insulin-like growth factor-1 (IGF-1) induces the activation/phosphorylation of Akt kinase and cAMP response element-binding protein (CREB) by activating different signaling pathways in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroregenerative Potential of PHLPP Inhibitors NSC45586 and NSC117079
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of Pleckstrin Homology domain and Leucine-rich repeat Protein Phosphatase (PHLPP), NSC45586 and NSC117079. Both compounds have been investigated for their therapeutic potential, primarily in the context of tissue regeneration. This document focuses on their comparative neuroprotective and potential neuroregenerative effects, presenting key experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Executive Summary
This compound and NSC117079 are pan-inhibitors of PHLPP isoforms 1 and 2, enzymes that act as negative regulators of key cell survival pathways, notably by dephosphorylating and inactivating the kinase Akt. While both compounds have demonstrated neuroprotective properties, they exhibit distinct mechanisms of action at the cellular level.
-
This compound functions as a potent activator of pro-survival Akt signaling in neurons.
-
NSC117079 , conversely, has been observed to inhibit Akt activation under certain conditions, suggesting its neuroprotective effects may be mediated through alternative pathways.
-
Both compounds have shown efficacy in protecting primary neurons from apoptotic cell death.[1]
-
Significant limitations for both molecules include poor predicted ability to cross the blood-brain barrier, and this compound exhibits strong binding to albumin, which may impact its bioavailability in vivo.[2]
This guide will delve into the experimental evidence that elucidates these differences, providing a direct comparison to inform future research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative findings from a comparative study on the effects of this compound and NSC117079 in primary rat cortical neurons.
Table 1: Effect on Akt Phosphorylation in Primary Neurons
| Compound | Concentration | Condition | Outcome on Akt (Ser473) Phosphorylation |
| This compound | 10-100 µM | Basal | Dose-dependent increase |
| 50 µM | + 50 ng/ml IGF-1 | Potentiation of IGF-1-induced phosphorylation | |
| NSC117079 | 10-100 µM | Basal | Dose-dependent increase |
| 10-100 µM | + 50 ng/ml IGF-1 | Dose-dependent inhibition of IGF-1-induced phosphorylation |
Data synthesized from Jackson T.C., et al. J Pharmacol Exp Ther. 2013 Nov;347(2):516-28.[1]
Table 2: Neuroprotective Effect Against Staurosporine (STS)-Induced Apoptosis
| Compound (50 µM) | STS Concentration | % Increase in Neuronal Viability (vs. STS alone) |
| This compound | 50 nM | ~20% |
| 100 nM | ~25% | |
| 200 nM | ~15% | |
| NSC117079 | 50 nM | ~15% |
| 100 nM | ~20% | |
| 200 nM | ~15% |
Data are estimations derived from graphical representations in Jackson T.C., et al. (2013) and represent the effect of a 24-hour co-treatment.[1][3] A 35-minute pretreatment with either compound failed to augment cell survival.[1]
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz, illustrate the key signaling pathways affected by this compound and NSC117079 in neurons, as well as a typical experimental workflow for their evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Primary Rat Cortical Neuron Culture
This protocol is adapted for obtaining a healthy population of neurons for subsequent treatment and analysis.
Materials:
-
Pregnant E17-E18 Wistar rats
-
Poly-D-Lysine and Laminin coated culture plates/coverslips
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme digestion solution (e.g., Papain, DNase I)
-
Growth medium (e.g., Neurobasal Medium supplemented with B-27 and L-Glutamine)
-
Sterile dissection tools, conical tubes, and pipettes
Procedure:
-
Plate Coating: Culture plates are pre-coated with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, washed three times with sterile water, and allowed to dry. Laminin is subsequently added and incubated overnight.[4][5]
-
Tissue Dissection: Embryos are harvested from a euthanized pregnant rat. The cortices are dissected in ice-cold dissection medium, and meninges are carefully removed.[5][6]
-
Enzymatic Digestion: The cortical tissue is incubated in a papain/DNase I solution for 20-30 minutes at 37°C to dissociate the tissue into a single-cell suspension.[4]
-
Trituration & Plating: The digested tissue is gently triturated using a fire-polished Pasteur pipette. The resulting cell suspension is passed through a cell strainer, and viable cells are counted using Trypan blue.[6]
-
Culturing: Neurons are plated at a desired density (e.g., 1 x 10⁵ cells/well in a 48-well plate) in pre-warmed growth medium. Cultures are maintained in a humidified incubator at 37°C and 5% CO₂. Half of the medium is replaced every 3-4 days.[5]
Western Blot for Akt Phosphorylation
This protocol is used to quantify the levels of phosphorylated Akt (pAkt) relative to total Akt.
Materials:
-
Cultured primary neurons
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pAkt (Ser473), Rabbit anti-Total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with buffer. Lysates are incubated on ice for 30 minutes and then centrifuged to pellet debris.[7]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford assay.[7]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel. After electrophoresis, proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature. It is then incubated overnight at 4°C with the primary antibody against pAkt (Ser473) diluted in blocking buffer.[7][8]
-
Detection: The membrane is washed three times in TBST and then incubated with the HRP-conjugated secondary antibody for 1 hour. After further washes, the chemiluminescent substrate is applied, and the signal is captured.[7]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt. Densitometry is used to quantify the band intensities.
Staurosporine-Induced Apoptosis and Cell Viability Assay
This assay measures the ability of the compounds to protect neurons from a known apoptotic inducer, staurosporine (STS).
Materials:
-
Primary neurons cultured in 96-well plates
-
Staurosporine (STS) stock solution in DMSO
-
This compound and NSC117079 stock solutions in DMSO
-
Cell viability reagent (e.g., CellTiter-Blue, MTT, or AlamarBlue)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Cell Plating: Primary neurons are seeded in a 96-well plate and cultured for several days (e.g., DIV 7-9) to allow for maturation.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of STS (e.g., 50-200 nM) with or without the PHLPP inhibitors (e.g., 50 µM).[1][3] Appropriate vehicle controls (DMSO) are included.
-
Incubation: The cells are co-incubated with the compounds for 24 hours at 37°C.[1]
-
Viability Measurement: After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions. The plate is incubated for a further 1-4 hours.
-
Data Acquisition: The fluorescence or absorbance is measured using a microplate reader. Viability is typically expressed as a percentage relative to the untreated control cells.[3]
Concluding Remarks
The available evidence indicates that while both this compound and NSC117079 can protect neurons from apoptosis, they do so via divergent signaling mechanisms. This compound acts as a canonical PHLPP inhibitor in neurons, leading to the desired activation of the pro-survival kinase Akt. In contrast, the mechanism of NSC117079 is more complex, as it appears to inhibit Akt signaling in the context of growth factor stimulation, suggesting its neuroprotective effects are mediated by other, yet-to-be-elucidated pathways.
For researchers aiming to leverage the Akt survival pathway, this compound demonstrates a more direct and predictable mechanism of action in neuronal models. However, the unexpected activity of NSC117079 warrants further investigation, as it may reveal novel pathways for promoting neuronal resilience. The significant challenges related to CNS penetration for both compounds underscore the need for the development of new-generation PHLPP inhibitors with improved pharmacokinetic properties for the treatment of neurological disorders.
References
- 1. Pharmacological Inhibition of Pleckstrin Homology Domain Leucine-Rich Repeat Protein Phosphatase Is Neuroprotective: Differential Effects on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLPP Inhibitor NSC74429 Is Neuroprotective in Rodent Models of Cardiac Arrest and Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Safety Operating Guide
Navigating the Safe Disposal of NSC45586: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and cellular research, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of NSC45586, a selective inhibitor of PHLPP1 and PHLPP2 phosphatases.[1][2][3][4] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling should occur within a well-ventilated area or a chemical fume hood to prevent inhalation of any aerosols. In the event of accidental contact, immediately flush the affected area with copious amounts of water.
Step-by-Step Disposal Procedures for this compound Waste
As no specific chemical neutralization protocol for this compound is publicly available, the standard and required procedure for its disposal is to treat it as hazardous chemical waste. This involves a systematic process of collection, segregation, and storage before removal by a certified hazardous waste management service.
Disposal of Solid this compound Waste:
-
Collection: Collect dry this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and plasticware, directly into a designated hazardous waste container that is clearly labeled "Hazardous Waste" and lists the chemical name "this compound."
-
Segregation: Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless it is classified as multi-hazardous.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Pickup: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Disposal of this compound Solutions:
Solutions containing this compound, such as those prepared in DMSO, should not be disposed of down the drain.
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container. The container must be clearly labeled as "Hazardous Waste" and include "this compound" and the solvent used (e.g., "this compound in DMSO").
-
pH Neutralization: If the solution is acidic or basic, it should be neutralized before storage.
-
Storage: Store the sealed liquid hazardous waste container in a secondary containment tray in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for collection by your institution's hazardous waste disposal service.
Disposal of Contaminated Labware:
-
Sharps: Any sharps, such as needles or pipette tips contaminated with this compound, must be disposed of directly into a dedicated sharps container labeled for hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue. The solvent rinsate must be collected and treated as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Plasticware: Disposable plasticware contaminated with this compound should be collected as solid hazardous waste.
Experimental Protocols Referenced in Safe Handling
While specific disposal experiments for this compound are not available, its stability has been assessed in experimental conditions, which informs its handling. For instance, this compound has been shown to be highly stable with no observed degradation over 72 hours at 37°C in both culture medium containing 10% FBS and in mouse plasma.[5] This stability underscores the importance of treating it as a persistent chemical waste rather than assuming degradation.
Key Data for this compound
The following table summarizes the known properties of this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 412.38 g/mol | [1] |
| Solubility in DMSO | 82 mg/mL (198.84 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [3] |
| In Vitro Stability | Stable for 72h at 37°C in culture medium and mouse plasma | [5] |
Visualizing the Disposal Workflow
To ensure a clear and logical approach to the disposal of this compound and other laboratory chemicals, the following workflow diagram outlines the decision-making process for proper waste segregation and disposal.
Caption: Workflow for proper laboratory chemical waste disposal.
References
Essential Safety and Operational Guide for Handling NSC45586
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of NSC45586, a selective inhibitor of Pleckstrin Homology Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) 1 and 2. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇N₆NaO₃ | [1] |
| Molecular Weight | 412.38 g/mol | [1][2] |
| CAS Number | 6300-44-3 | [1] |
| Appearance | Powder | [1] |
| Solubility in DMSO | 82 mg/mL (198.84 mM) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock Solution) | 1 year at -80°C; 1 month at -20°C | [2] |
| In Vitro Stability | Highly stable in culture medium with 10% FBS and in mouse plasma for up to 72 hours at 37°C. | [3] |
| In Vivo Half-Life (Mouse Plasma) | 3.5 - 6 hours | [3] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, standard laboratory precautions for handling research-grade chemicals of unknown toxicity should be strictly followed. The following PPE is mandatory when handling this compound in solid or solution form:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder form outside of a certified chemical fume hood, a properly fitted respirator is recommended to avoid inhalation.
Operational Plans: Handling and Storage
Stock Solution Preparation (DMSO)
-
Use Fresh DMSO: Due to the hygroscopic nature of DMSO, which can reduce the solubility of this compound, always use a fresh, unopened aliquot of anhydrous, research-grade DMSO.[2]
-
Reconstitution: To prepare a stock solution, add the appropriate volume of DMSO to the vial of this compound powder to achieve the desired concentration (e.g., for an 82 mg/mL stock, add 1 mL of DMSO to 82 mg of this compound).
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Aqueous Solution Preparation (for cell culture)
-
Dilution: Dilute the DMSO stock solution to the final working concentration in your cell culture medium.
-
Filtration and Sterilization: If preparing a larger volume of aqueous working solution, it is recommended to filter and sterilize it using a 0.22 µm filter before use.
Disposal Plan
All waste materials containing this compound, including unused stock solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Experimental Protocols
In Vitro Cell-Based Assay with ATDC5 Cells and Primary Immature Chondrocytes
This protocol is adapted from a study investigating the effects of this compound on chondrocytes.[2]
1. Cell Seeding:
- Seed ATDC5 cells at a density of 5 x 10⁵ cells/well in a 6-well plate.
- For primary immature chondrocytes (IMCs), plate and allow them to adhere overnight.
- Culture cells in DMEM supplemented with 10% FBS and 1% antibiotic/antimycotic solution.[2]
2. Cell Treatment:
- After allowing the cells to adhere overnight, treat them with this compound at a concentration of 25 µM.[2]
- Incubate the cells for 24 hours.[2]
3. (Optional) Actinomycin D Co-treatment:
- For studies involving transcription inhibition, add Actinomycin D (5 µM) for six hours.[2]
- After six hours, replace the medium with fresh medium containing this compound (or vehicle control) and incubate for an additional 24 hours.[2]
4. Cell Lysis and Analysis:
- Following the incubation period, collect the cells for RNA or protein extraction and subsequent analysis (e.g., qPCR, Western blot).
In Vivo Studies in Mice
The following provides a general framework based on a pharmacokinetic study of this compound.[3]
1. Animal Model:
- Male C57Bl/6J mice were used in the cited study.[3]
2. Drug Administration:
- This compound was administered via intravenous injection at concentrations of 1.0, 2.5, or 5.0 mg/kg.[3]
3. Sample Collection:
- Blood samples were collected over a period of 48 hours to determine the pharmacokinetic profile.[3] this compound was detectable in the bloodstream for the first eight to ten hours.[3]
4. Analysis:
- Plasma concentrations of this compound were determined using Liquid Chromatography-Mass Spectrometry (LC/MS).[3]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling, preparation, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
